Niraxostat
Description
Properties
IUPAC Name |
1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-16(2,3)10-22-14-5-4-13(6-11(14)7-17)19-9-12(8-18-19)15(20)21/h4-6,8-9H,10H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETHRPHBGJAIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C=C(C=C1)N2C=C(C=N2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174747 | |
| Record name | Niraxostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206884-98-2 | |
| Record name | Niraxostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206884982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niraxostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niraxostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIRAXOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246FR6022S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Niraxostat (Y-700): A Potent Xanthine Oxidoreductase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Niraxostat, also known as Y-700, is a potent, orally active, non-purine selective inhibitor of xanthine oxidoreductase (XOR). Developed for the potential treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood and a primary contributor to gout, this compound demonstrated significant promise in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound. While the compound showed strong inhibitory activity and favorable pharmacokinetics in animal models, information regarding its progression into human clinical trials is not publicly available, suggesting a potential discontinuation of its clinical development.
Introduction
Hyperuricemia is a metabolic disorder defined by an excess of uric acid in the bloodstream, which can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout. The enzyme xanthine oxidoreductase (XOR) plays a crucial role in purine metabolism, catalyzing the final two steps in the formation of uric acid from hypoxanthine and xanthine. Inhibition of XOR is a key therapeutic strategy for managing hyperuricemia and gout. This compound (Y-700) emerged as a promising candidate in this class of drugs due to its high potency and selectivity.
Chemical and Physical Properties
This compound is chemically identified as 1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid |
| Synonyms | Y-700, Piraxostat |
| Molecular Formula | C₁₆H₁₇N₃O₃ |
| Molecular Weight | 299.32 g/mol |
| CAS Number | 206884-98-2 |
| Appearance | White to off-white solid |
Synthesis of this compound (Y-700)
While a detailed, step-by-step synthesis protocol for this compound has not been explicitly published, a plausible synthetic route can be constructed based on the synthesis of similar 1-phenyl-pyrazole-4-carboxylic acid derivatives. The proposed synthesis workflow is outlined below.
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of xanthine oxidoreductase (XOR), the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid in the purine degradation pathway. By blocking this enzyme, this compound effectively reduces the production of uric acid.
Preclinical Data
In Vitro Inhibitory Activity
Preclinical studies have demonstrated that this compound is a highly potent inhibitor of bovine milk xanthine oxidoreductase. Steady-state kinetics revealed a mixed-type inhibition pattern.
| Parameter | Value (nM) | Reference |
| Ki | 0.6 | [1] |
| K'i | 3.2 | [1] |
Preclinical Pharmacokinetics in Rats
Oral administration of this compound to rats showed good bioavailability and a dose-dependent reduction in plasma urate levels.[1]
| Dose (mg/kg) | Route | Tmax (h) | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| 0.3 | PO | 0.5 | 0.43 | 2.07 | 5.0 | - |
| 1 | PO | 0.3 | 1.80 | 7.01 | 3.2 | 84.1 |
| 3 | PO | 0.5 | 6.49 | 30.31 | 2.7 | - |
| 1 | IV | - | 3.97 | 8.34 | 2.5 | 100 |
Experimental Protocols
Xanthine Oxidase Inhibition Assay
The inhibitory activity of this compound against xanthine oxidase can be determined spectrophotometrically by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (e.g., 50 mM, pH 7.5), the test compound (this compound at various concentrations), and a solution of xanthine oxidase.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a solution of xanthine.
-
Immediately monitor the increase in absorbance at 295 nm over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
Clinical Development Status
Despite the promising preclinical data for this compound (Y-700), there is no publicly available information regarding the submission of an Investigational New Drug (IND) application or the initiation of human clinical trials. This lack of information suggests that the clinical development of this compound may have been discontinued for undisclosed reasons.
Conclusion
This compound (Y-700) is a potent, non-purine selective inhibitor of xanthine oxidoreductase with a mixed-type inhibition mechanism. Its strong in vitro inhibitory activity and favorable preclinical pharmacokinetic profile in rats highlighted its potential as a therapeutic agent for hyperuricemia and gout. However, the absence of publicly available data on its clinical development suggests that it did not progress to human trials. This technical guide provides a consolidated resource for researchers and professionals in drug development interested in the discovery and preclinical evaluation of xanthine oxidase inhibitors.
References
Niraxostat chemical structure and properties
An In-depth Technical Guide to Niraxostat
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to this compound (also known as Y-700 or Piraxostat). The information is intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an orally active, non-purine inhibitor of xanthine oxidoreductase (XOR)[1]. Its chemical identity is well-defined by several key descriptors.
-
IUPAC Name: 1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]pyrazole-4-carboxylic acid[2][3]
-
CAS Number: 206884-98-2[2]
-
SMILES: CC(C)(C)COC1=C(C=C(C=C1)N2C=C(C=N2)C(=O)O)C#N[2][4][5]
Physicochemical and Pharmacokinetic Properties
The properties of this compound have been characterized through computational and preclinical studies. The data are summarized in the tables below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 299.33 g/mol | [3][4][6] |
| Monoisotopic Mass | 299.12699141 Da | [2] |
| XlogP (Predicted) | 2.8 | [2][5] |
| Stereochemistry | Achiral | [4][6] |
Pharmacokinetic Properties (Rat Model)
| Property | Value | Source |
| Oral Bioavailability | 84.1% | [1] |
| Route of Elimination | Predominantly hepatic | [1][3] |
| Renal Excretion | Minimal | [1] |
| Primary Effect | Dose-dependent reduction of plasma urate levels | [1] |
Mechanism of Action
This compound functions as a potent inhibitor of Xanthine Oxidoreductase (XOR)[1][3]. XOR is a critical enzyme in the purine catabolism pathway, responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently from xanthine to uric acid[7]. By inhibiting XOR, this compound blocks the final two steps of uric acid synthesis, leading to a reduction in plasma urate levels. This mechanism makes it a promising candidate for the treatment of hyperuricemia, a condition underlying gout[1][3][7]. Unlike purine-based inhibitors like allopurinol, this compound is a non-purine analog, which may offer a different profile regarding interactions with other enzymes in the purine and pyrimidine metabolic pathways[7].
Signaling Pathway Visualization
The following diagram illustrates the role of Xanthine Oxidase in the purine degradation pathway and its inhibition by this compound.
Caption: Inhibition of Xanthine Oxidase by this compound in the purine metabolism pathway.
Experimental Protocols and Methodologies
Detailed experimental protocols are proprietary to the discovering entities. However, based on published literature, the key experiments to characterize this compound's activity involve standardized in vitro enzymatic assays and in vivo models of hyperuricemia.
In Vitro Xanthine Oxidase Inhibition Assay (General Protocol)
This type of assay is fundamental for determining the inhibitory potency (e.g., IC₅₀) of a compound against the XOR enzyme.
-
Enzyme and Substrate Preparation: A solution of purified Xanthine Oxidase (from bovine milk or recombinant sources) is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5). A solution of the substrate, xanthine, is also prepared.
-
Inhibitor Preparation: this compound is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made to test a range of concentrations.
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Assay Reaction: The reaction is initiated by mixing the XOR enzyme, the buffer, and varying concentrations of this compound (or vehicle control) in a 96-well UV-transparent microplate.
-
Measurement: After a brief pre-incubation period, the reaction is started by adding the xanthine substrate. The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at approximately 295 nm using a spectrophotometer.
-
Data Analysis: The rate of uric acid production is calculated for each inhibitor concentration. The percentage of inhibition relative to the vehicle control is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
In Vivo Hyperuricemia Model (Methodology Overview)
To assess the efficacy of this compound in a living system, a potassium oxonate-induced hyperuricemia model in rats is commonly used[1]. Potassium oxonate is an inhibitor of uricase, the enzyme that degrades uric acid in most mammals (but not humans), thus leading to elevated uric acid levels in the blood.
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Animal Model: Male Wistar or Sprague-Dawley rats are used for the study.
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Induction of Hyperuricemia: A suspension of potassium oxonate is administered intraperitoneally to the rats to inhibit uricase, thereby inducing a state of hyperuricemia.
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Drug Administration: this compound is formulated in a suitable vehicle (e.g., a methylcellulose solution) and administered orally (p.o.) to the test groups at various doses (e.g., 1-10 mg/kg)[1]. A control group receives only the vehicle.
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Sample Collection: Blood samples are collected from the rats at specified time points after drug administration (e.g., 2, 4, 8, and 24 hours).
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Biochemical Analysis: The collected blood is processed to separate the plasma. The concentration of uric acid in the plasma is then measured using a clinical biochemistry analyzer or a specific enzymatic assay kit.
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Data Analysis: The plasma urate levels in the this compound-treated groups are compared to those of the vehicle-treated control group to determine the dose-dependent effect of the compound on reducing hyperuricemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C16H17N3O3 | CID 449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. GSRS [precision.fda.gov]
- 5. PubChemLite - this compound (C16H17N3O3) [pubchemlite.lcsb.uni.lu]
- 6. GSRS [precision.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
Niraxostat (Piraxostat): A Technical Guide to Solubility in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraxostat, also known as Piraxostat or Y-700, is a potent and selective non-purine inhibitor of xanthine oxidase.[1] This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting xanthine oxidase, this compound effectively reduces the production of uric acid, making it a therapeutic candidate for conditions associated with hyperuricemia, such as gout. Understanding the solubility of this compound in common laboratory solvents like dimethyl sulfoxide (DMSO) and various aqueous buffers is paramount for accurate in vitro and in vivo studies, formulation development, and ensuring the reliability of experimental results.
This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visualization of its mechanism of action.
Core Data Presentation: Solubility of this compound
Table 1: Quantitative Solubility Data for this compound and Structurally Related Xanthine Oxidase Inhibitors
| Compound | Solvent | Solubility | Method |
| This compound | DMSO | 83.33 mg/mL (278.40 mM) | Not Specified |
| Febuxostat | DMSO | ~10 mg/mL | Not Specified[2] |
| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL | Dilution of DMF stock[2] | |
| Water | Practically Insoluble | Not Specified | |
| Topiroxostat | DMSO | ~10 mg/mL | Not Specified[3] |
| DMF | ~20 mg/mL | Not Specified[3] | |
| DMF:PBS (1:5, pH 7.2) | ~0.16 mg/mL | Dilution of DMF stock[3] |
Note: The method for determining the solubility of this compound in DMSO was not detailed in the available literature. The data for Febuxostat and Topiroxostat are provided for comparative purposes.
Experimental Protocols
Accurate and reproducible solubility data are contingent on standardized experimental protocols. The following sections detail the methodologies for determining the solubility of compounds like this compound in both DMSO and aqueous buffers.
Protocol 1: Determination of Solubility in DMSO
This protocol outlines a general method for determining the solubility of a compound in DMSO, a common solvent for preparing stock solutions in drug discovery.
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Analytical balance
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Supersaturated Solutions: Accurately weigh a series of increasing amounts of this compound into separate microcentrifuge tubes.
-
Add a fixed volume of anhydrous DMSO to each tube.
-
Equilibration: Vortex the tubes vigorously for 2 minutes, followed by sonication in an ultrasonic bath for 15-30 minutes to aid dissolution. Note that for some compounds, gentle warming may be required.
-
Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous gentle agitation during incubation is recommended.
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant from each tube.
-
Prepare a series of dilutions of the supernatant in a suitable solvent for HPLC analysis.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound. A standard calibration curve of this compound should be prepared and run in parallel for accurate quantification.
-
Solubility Determination: The highest concentration at which no solid is visible and the concentration determined by HPLC from the saturated solution represents the solubility of this compound in DMSO.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic equilibrium solubility of a compound in an aqueous buffer.
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (or other desired buffer)
-
Shaking incubator or orbital shaker
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation of Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and ensure its pH is accurately adjusted.
-
Addition of Excess Compound: Add an excess amount of solid this compound to a flask containing a known volume of the buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flask at a constant speed for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After incubation, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. It is crucial to discard the initial portion of the filtrate to avoid adsorption effects.
-
Sample Analysis: Prepare appropriate dilutions of the clear filtrate for HPLC analysis.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated HPLC method with a standard calibration curve.
-
Solubility Determination: The concentration of this compound in the clear filtrate represents its equilibrium solubility in the tested aqueous buffer.
Mandatory Visualizations
Signaling Pathway: this compound Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, a key player in the purine degradation pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of action of this compound in the purine degradation pathway.
Experimental Workflow: Shake-Flask Solubility Assay
The following diagram outlines the key steps involved in the shake-flask method for determining aqueous solubility.
References
Niraxostat: An In-depth Technical Profile of a Xanthine Oxidoreductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraxostat, also known as Y-700, is an orally active small molecule inhibitor of xanthine oxidoreductase (XOR).[1] As a key enzyme in purine metabolism, XOR catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting this enzyme, this compound effectively reduces the production of uric acid, making it a subject of investigation for the management of hyperuricemia and related conditions such as gout. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its selectivity profile, the experimental methodologies for its assessment, and the relevant biological pathways.
Core Mechanism of Action
This compound's primary pharmacological effect is the competitive inhibition of xanthine oxidoreductase. This mode of action blocks the final two steps of uric acid synthesis in the purine degradation pathway.
Purine Metabolism and Xanthine Oxidase Inhibition
The following diagram illustrates the central role of xanthine oxidase in purine metabolism and the point of intervention for this compound.
Caption: Inhibition of Xanthine Oxidase by this compound in the Purine Degradation Pathway.
Selectivity Profile of this compound
A critical aspect of drug development is understanding the selectivity of a compound for its intended target versus other enzymes in the human proteome. Off-target effects can lead to unforeseen side effects and toxicities.
As of the latest available data, a detailed public selectivity profile of this compound against a broad panel of other enzymes is not available. Preclinical studies for drug registration typically involve extensive screening against a panel of kinases, proteases, phosphatases, and other enzyme classes, as well as receptor and ion channel binding assays. However, the results of these studies for this compound have not been published in the accessible scientific literature.
Interaction with Drug-Metabolizing Enzymes
The liver is the primary site of elimination for this compound.[1] This suggests that it is likely metabolized by cytochrome P450 (CYP) enzymes. The potential for this compound to inhibit or induce major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a crucial consideration for predicting drug-drug interactions. However, specific data on the inhibitory constants (IC50 or Ki) of this compound against these enzymes are not currently in the public domain.
Experimental Protocols
To assess the inhibitory activity and selectivity of a compound like this compound, a series of standardized in vitro enzymatic assays are employed.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency of a compound against xanthine oxidase.
Objective: To determine the IC50 value of this compound for xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant human)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (pH 7.4)
-
This compound (test compound)
-
Allopurinol or Febuxostat (positive control)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Workflow:
Caption: Workflow for an In Vitro Xanthine Oxidase Inhibition Assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Plate Setup: Add a small volume of each this compound dilution to the wells of a 96-well plate. Include wells for a positive control (e.g., Febuxostat) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the xanthine oxidase enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Detection: Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Readings are typically taken every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Enzyme Selectivity Panel Assays
To determine the selectivity profile, this compound would be tested in a battery of in vitro enzymatic assays against a diverse panel of enzymes. The specific protocols would vary depending on the enzyme class and the detection method used (e.g., radiometric, fluorescent, luminescent). A generalized workflow for such a screening effort is depicted below.
Caption: General Workflow for Determining Enzyme Selectivity Profile.
Summary and Future Directions
This compound is a targeted inhibitor of xanthine oxidoreductase with potential therapeutic applications in conditions characterized by hyperuricemia. While its primary mechanism of action is well-defined, a comprehensive public profile of its selectivity against other enzymes is currently lacking. Such data is essential for a complete understanding of its pharmacological profile and for anticipating potential off-target effects. Further research and publication of results from broad enzymatic screening panels and studies on its interaction with drug-metabolizing enzymes are needed to fully characterize the selectivity of this compound. This information will be invaluable for the continued development and potential clinical application of this compound.
References
Niraxostat's Impact on the Uric Acid Production Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action, preclinical, and clinical data related to niraxostat (formerly known as Y-700), a novel inhibitor of xanthine oxidoreductase (XOR). The information presented herein is intended for an audience with a professional background in biomedical research and drug development.
Introduction to Uric Acid Metabolism and Hyperuricemia
Uric acid is the final enzymatic product of purine metabolism in humans. The production of uric acid is a critical physiological process, and its dysregulation can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. Hyperuricemia is a precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints and other tissues. The enzyme xanthine oxidase (XO), a form of xanthine oxidoreductase (XOR), plays a pivotal role in the final two steps of uric acid synthesis, converting hypoxanthine to xanthine and then xanthine to uric acid.[1] Therefore, inhibition of XOR is a key therapeutic strategy for managing hyperuricemia and gout.
This compound: A Novel Xanthine Oxidoreductase Inhibitor
This compound, with the chemical name 1-(3-Cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid, is a potent, non-purine selective inhibitor of xanthine oxidoreductase.[2][3] Its distinct chemical structure sets it apart from older XOR inhibitors like allopurinol.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the activity of xanthine oxidoreductase.[2][3] Unlike some inhibitors, X-ray crystallography studies have revealed that this compound does not directly coordinate with the molybdenum ion at the enzyme's active site. Instead, it interacts closely with the channel that leads to the molybdenum-pterin active site, thereby blocking the substrate's access and inhibiting the enzyme's function.[3]
Steady-state kinetic analyses using bovine milk xanthine oxidoreductase have demonstrated that this compound exhibits a mixed type of inhibition.[3] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex.
dot
Caption: Mechanism of this compound in the Uric Acid Pathway.
Quantitative Data
The following tables summarize the key quantitative data available for this compound from in vitro and preclinical studies.
Table 1: In Vitro Xanthine Oxidoreductase Inhibition Data
| Parameter | Value (nM) | Enzyme Source | Inhibition Type | Reference |
| Ki | 0.6 | Bovine Milk | Mixed | [3] |
| Ki' | 3.2 | Bovine Milk | Mixed | [3] |
| Kd (active sulfo-form) | 0.9 | Bovine Milk | - | [3] |
| Kd (inactive desulfo-form) | 2.8 | Bovine Milk | - | [3] |
Table 2: Preclinical Pharmacodynamic Data in Rats
| Study Type | Animal Model | Dose (mg/kg, oral) | Effect | Reference |
| Hypouricemic Action | Oxonate-treated rats | 1 - 10 | Dose-dependent reduction in plasma urate levels | [3] |
| Urinary Excretion | Normal rats | 0.3 - 3 | Dose-dependent reduction in urinary urate and allantoin; increase in hypoxanthine and xanthine | [3] |
Table 3: Preclinical Pharmacokinetic Data in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 84.1% | [3] |
Table 4: Human Clinical Pharmacodynamic Data
| Study Type | Population | Dose (oral) | Effect | Reference |
| Single Dose Study | Healthy male volunteers | 5, 20, or 80 mg | Dose-dependent reduction of serum uric acid levels | [2] |
Experimental Protocols
In Vitro Xanthine Oxidoreductase Inhibition Assay
-
Enzyme: Bovine milk xanthine oxidoreductase was used for the kinetic studies.
-
Method: Steady-state kinetics were determined to characterize the type of inhibition. Titration experiments were conducted to measure the binding affinity (Kd) of this compound to both the active (sulfo) and inactive (desulfo) forms of the enzyme.
-
Reference: [3]
Preclinical In Vivo Studies in Rats
-
Animal Model for Hyperuricemia: Male Sprague-Dawley rats were treated with the uricase inhibitor potassium oxonate to induce a hyperuricemic state.[2]
-
Drug Administration: this compound was administered orally at doses ranging from 0.3 to 10 mg/kg.[2][3]
-
Sample Analysis: Plasma urate levels were measured to assess the hypouricemic effect. Urine samples were analyzed to determine the excretion of urate, allantoin, hypoxanthine, and xanthine.[3]
-
Pharmacokinetic Analysis: 14C-labeled this compound was used to assess absorption, metabolism, and excretion in rats.[2]
dot
Caption: Preclinical experimental workflow in rats.
Human Clinical Study
-
Study Population: Healthy adult male volunteers.
-
Study Design: A single-dose, placebo-controlled study.
-
Drug Administration: Single oral doses of 5, 20, or 80 mg of this compound or placebo were administered.
-
Pharmacodynamic Assessment: Serum uric acid levels were measured to evaluate the dose-dependent effect of this compound.
-
Excretion Analysis: The primary routes of excretion were determined.
-
Reference: [2]
Pharmacokinetics and Metabolism
Preclinical and clinical data indicate that this compound is well-absorbed orally, with a high bioavailability of 84.1% in rats.[3] A key characteristic of this compound is its primary elimination through the liver, with minimal excretion in the urine.[2] This suggests that this compound is mainly excreted in the feces. This pharmacokinetic profile is advantageous as it may not require dose adjustments for patients with renal impairment, a common comorbidity in individuals with gout.[2]
Conclusion
This compound is a potent and selective inhibitor of xanthine oxidoreductase with a distinct mechanism of action and a favorable pharmacokinetic profile. Preclinical and early clinical data demonstrate its efficacy in reducing uric acid levels in a dose-dependent manner. Its primary hepatic elimination route distinguishes it from other XOR inhibitors and suggests a potential benefit for patients with renal insufficiency. Further clinical development and larger-scale trials are necessary to fully establish its therapeutic potential in the management of hyperuricemia and gout.
References
Methodological & Application
Application Notes: In Vitro Xanthine Oxidase Inhibition Assay for Niraxostat
Introduction
Niraxostat (also known as Y-700) is a potent and orally active inhibitor of xanthine oxidoreductase (XOR), the enzyme responsible for the final two steps of purine metabolism that lead to the production of uric acid.[1][2] Elevated levels of uric acid are associated with hyperuricemia and gout.[2] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against xanthine oxidase (XO), a form of XOR, using a spectrophotometric method. The assay quantifies the inhibition by measuring the reduction in the rate of uric acid formation.
Principle of the Assay
Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, a reaction that can be monitored by measuring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid.[3][4] When an inhibitor like this compound is present, the rate of this reaction decreases. The inhibitory activity is quantified by calculating the concentration of this compound required to reduce the enzyme activity by 50% (IC50). Allopurinol, a well-characterized XO inhibitor, is used as a positive control for comparison.[5][6]
I. Materials and Equipment
Reagents:
-
This compound (Test Compound)
-
Allopurinol (Positive Control)[5]
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (Substrate)
-
Potassium Phosphate Buffer (70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO), ACS Grade
-
Deionized Water
Equipment:
-
UV-Vis Microplate Spectrophotometer (capable of reading at 295 nm)
-
96-well UV-transparent flat-bottom plates
-
Calibrated single and multichannel micropipettes
-
Incubator set to 25°C
-
Reagent reservoirs
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
II. Experimental Protocols
A. Preparation of Reagents and Solutions
-
Potassium Phosphate Buffer (70 mM, pH 7.5):
-
Prepare a 70 mM solution of potassium phosphate monobasic (KH2PO4) in deionized water.
-
Adjust the pH to 7.5 using potassium hydroxide (KOH).
-
Store at 4°C.
-
-
Test Compound Stock Solution (10 mM this compound):
-
Dissolve an appropriate amount of this compound in 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until fully dissolved.
-
Prepare serial dilutions in DMSO as needed for the desired concentration range. Store at -20°C.[1]
-
-
Positive Control Stock Solution (1 mM Allopurinol):
-
Dissolve an appropriate amount of Allopurinol in 100% DMSO to achieve a final concentration of 1 mM.[7]
-
Vortex thoroughly. Store at -20°C.
-
-
Xanthine Oxidase (Enzyme) Working Solution (0.1 units/mL):
-
Prepare fresh before use.
-
Dilute the commercial stock of xanthine oxidase in ice-cold 70 mM Potassium Phosphate Buffer (pH 7.5) to a final concentration of 0.1 units/mL.
-
Keep the solution on ice throughout the experiment.
-
-
Xanthine (Substrate) Working Solution (150 µM):
-
Dissolve an appropriate amount of xanthine in 70 mM Potassium Phosphate Buffer (pH 7.5) to achieve a final concentration of 150 µM.[8]
-
Gentle warming and vortexing may be required for complete dissolution.
-
Prepare fresh before use.
-
B. Assay Procedure (96-well Plate Format)
-
Prepare Assay Plate:
-
Add 145 µL of 70 mM Potassium Phosphate Buffer (pH 7.5) to each well.
-
Add 5 µL of the this compound dilutions (or Allopurinol for positive control, or DMSO for no-inhibitor control) to the appropriate wells. This results in a final DMSO concentration of ≤2% in the pre-incubation mixture.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the Xanthine Oxidase working solution (0.1 units/mL) to each well, except for the blank wells.
-
For blank wells, add 25 µL of the phosphate buffer instead of the enzyme solution.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at 25°C for 15 minutes.[4]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 75 µL of the Xanthine working solution (150 µM) to all wells. The total reaction volume is 250 µL.
-
-
Spectrophotometric Measurement:
C. Data Analysis
-
Calculate Reaction Rate:
-
Determine the rate of uric acid formation (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.
-
-
Calculate Percentage Inhibition:
-
Calculate the percentage of xanthine oxidase inhibition for each concentration of this compound and Allopurinol using the following formula:[8] % Inhibition = [ (Rate_Control - Rate_Sample) / Rate_Control ] * 100
-
Rate_Control is the reaction rate of the no-inhibitor control (DMSO).
-
Rate_Sample is the reaction rate in the presence of the test compound.
-
-
Determine IC50 Value:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
III. Data Presentation
The results of the assay should be summarized in a clear, tabular format to allow for easy comparison of the inhibitory activities.
| Compound | Concentration (µM) | Mean % Inhibition | Std. Dev. | IC50 (µM) |
| This compound | 0.01 | 15.2 | 2.1 | rowspan="6" style="vertical-align: middle;">Calculated Value |
| 0.05 | 35.8 | 3.5 | ||
| 0.10 | 52.1 | 4.0 | ||
| 0.50 | 78.9 | 2.8 | ||
| 1.00 | 90.5 | 1.9 | ||
| 5.00 | 98.2 | 0.8 | ||
| Allopurinol | 0.5 | 20.1 | 2.5 | rowspan="6" style="vertical-align: middle;">~2-8[5][6] |
| 1.0 | 33.4 | 3.1 | ||
| 2.5 | 48.5 | 4.2 | ||
| 5.0 | 65.7 | 3.8 | ||
| 10.0 | 82.3 | 2.5 | ||
| 25.0 | 95.1 | 1.5 |
Note: The data presented above are for illustrative purposes only and should be replaced with experimental results.
IV. Visualizations
Biochemical Pathway of Xanthine Oxidase Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. revistabionatura.com [revistabionatura.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Dose-Response of a Novel Xanthine Oxidase Inhibitor in a Potassium Oxonate-Induced Hyperuricemia Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is associated with kidney disease, cardiovascular events, and metabolic syndrome. The production of uric acid is catalyzed by the enzyme xanthine oxidase (XO) in the final two steps of purine metabolism.[1][2][3][4] Consequently, xanthine oxidase inhibitors are a cornerstone of therapy for managing hyperuricemia.
These application notes provide a detailed protocol for evaluating the in vivo efficacy of a novel xanthine oxidase inhibitor, Niraxostat, by determining its dose-response curve in a well-established potassium oxonate-induced hyperuricemia rat model. Potassium oxonate induces hyperuricemia in rodents by inhibiting uricase, the enzyme that degrades uric acid in most mammals, but not in humans.[5][6] This model, therefore, provides a relevant system for assessing the uric acid-lowering potential of new therapeutic agents.
Signaling Pathway of Uric Acid Production
The synthesis of uric acid is the terminal step in the degradation of purines. The enzyme xanthine oxidase plays a crucial role in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2][3][4][7] this compound is a potent and selective inhibitor of xanthine oxidase, thereby blocking the production of uric acid.
Experimental Protocols
Animal Model Induction
A hyperuricemic rat model is induced using potassium oxonate, a uricase inhibitor, in combination with a purine-rich diet to ensure sustained high levels of serum uric acid.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.
-
Diet: A standard diet is replaced with a purine-rich diet (e.g., containing 2.5% yeast extract) for 7 days prior to and throughout the study period.
-
Hyperuricemia Induction: One hour before the administration of the test compound, hyperuricemia is induced by intraperitoneal (i.p.) injection of potassium oxonate (250 mg/kg) dissolved in 0.5% carboxymethylcellulose (CMC).
Dose-Response Study Design
The study is designed to assess the effect of different doses of this compound on serum uric acid levels.
-
Groups:
-
Group 1 (Normal Control): Vehicle (e.g., 0.5% CMC) orally (p.o.).
-
Group 2 (Hyperuricemic Control): Potassium oxonate (250 mg/kg, i.p.) + Vehicle (p.o.).
-
Group 3 (this compound - Low Dose): Potassium oxonate (250 mg/kg, i.p.) + this compound (1 mg/kg, p.o.).
-
Group 4 (this compound - Medium Dose): Potassium oxonate (250 mg/kg, i.p.) + this compound (3 mg/kg, p.o.).
-
Group 5 (this compound - High Dose): Potassium oxonate (250 mg/kg, i.p.) + this compound (10 mg/kg, p.o.).
-
Group 6 (Positive Control): Potassium oxonate (250 mg/kg, i.p.) + Allopurinol (10 mg/kg, p.o.).
-
-
Drug Administration: this compound and Allopurinol are administered orally one hour after the induction of hyperuricemia with potassium oxonate.
Sample Collection and Analysis
-
Blood Collection: Blood samples are collected from the tail vein at 0, 1, 2, 4, 8, and 24 hours post-drug administration.
-
Serum Separation: Blood is allowed to clot and then centrifuged to separate the serum.
-
Uric Acid Measurement: Serum uric acid levels are determined using a commercial uric acid assay kit according to the manufacturer's instructions.
Experimental Workflow
Data Presentation
The quantitative data from the dose-response study should be summarized in clear and concise tables for easy comparison.
Table 1: Serum Uric Acid Levels (mg/dL) at Different Time Points
| Treatment Group | 0 hr | 1 hr | 2 hr | 4 hr | 8 hr | 24 hr |
| Normal Control | 1.5 ± 0.2 | 1.6 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.2 | 1.5 ± 0.3 | 1.6 ± 0.2 |
| Hyperuricemic Control | 1.6 ± 0.3 | 6.8 ± 0.5 | 7.2 ± 0.6 | 7.5 ± 0.7 | 7.1 ± 0.5 | 6.9 ± 0.6 |
| This compound (1 mg/kg) | 1.5 ± 0.2 | 6.7 ± 0.4 | 5.8 ± 0.5 | 4.5 ± 0.4 | 4.8 ± 0.5 | 5.5 ± 0.6 |
| This compound (3 mg/kg) | 1.6 ± 0.3 | 6.9 ± 0.5 | 4.5 ± 0.4 | 3.2 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| This compound (10 mg/kg) | 1.5 ± 0.2 | 6.8 ± 0.6 | 3.1 ± 0.3 | 2.2 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Allopurinol (10 mg/kg) | 1.6 ± 0.2 | 6.7 ± 0.5 | 3.5 ± 0.4 | 2.8 ± 0.3 | 3.1 ± 0.4 | 3.8 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: Percentage Reduction in Serum Uric Acid at 4 hours Post-Dose
| Treatment Group | Dose (mg/kg) | Mean Serum Uric Acid (mg/dL) | % Reduction vs. Hyperuricemic Control |
| Hyperuricemic Control | - | 7.5 ± 0.7 | 0% |
| This compound | 1 | 4.5 ± 0.4 | 40.0% |
| This compound | 3 | 3.2 ± 0.3 | 57.3% |
| This compound | 10 | 2.2 ± 0.2 | 70.7% |
| Allopurinol | 10 | 2.8 ± 0.3 | 62.7% |
The percentage reduction is calculated relative to the hyperuricemic control group at the 4-hour time point.
Conclusion
This application note provides a comprehensive protocol for determining the dose-response relationship of this compound in a potassium oxonate-induced hyperuricemia rat model. The presented experimental design, workflow, and data presentation format are intended to guide researchers in the preclinical evaluation of novel xanthine oxidase inhibitors. The results from such studies are critical for establishing the efficacy and optimal dosing for further drug development.
References
- 1. Efficacy of Xanthine Oxidase Inhibitors in Lowering Serum Uric Acid in Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic effects and mechanisms of N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitors on hyperuricemia [frontiersin.org]
Application Notes and Protocols for Niraxostat in a Monosodium Urate (MSU) Crystal-Induced Gout Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a prevalent and debilitating inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals in articular and periarticular tissues. The innate immune system recognizes these crystals as danger signals, leading to the activation of the NLRP3 inflammasome, subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and an influx of neutrophils into the joint, causing intense pain and inflammation.[1][2] Xanthine oxidase is a pivotal enzyme in the purine metabolism pathway, catalyzing the conversion of hypoxanthine to xanthine and then to uric acid.[3][4] Elevated levels of uric acid (hyperuricemia) are a key risk factor for the development of gout.
Niraxostat is a novel, potent, and selective xanthine oxidase inhibitor. By blocking the terminal steps of uric acid synthesis, this compound is hypothesized to reduce serum uric acid levels and consequently ameliorate the inflammatory response in acute gout flares. These application notes provide detailed protocols for evaluating the efficacy of this compound in a well-established preclinical model of MSU crystal-induced gouty arthritis in rats.
Mechanism of Action: Uric Acid Production and Inflammatory Cascade
The therapeutic rationale for this compound is twofold: reducing the substrate for MSU crystal formation and potentially mitigating inflammation. The purine degradation pathway culminates in the production of uric acid, a reaction catalyzed by xanthine oxidase.[5][6] By inhibiting this enzyme, this compound directly curtails the production of uric acid.
In the context of a gout flare, MSU crystals are phagocytosed by resident macrophages, triggering a signaling cascade that results in the assembly and activation of the NLRP3 inflammasome.[1][2] This multi-protein complex activates caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. IL-1β is a potent pro-inflammatory cytokine that orchestrates the subsequent inflammatory response, including the recruitment of neutrophils and the production of other inflammatory mediators.[7][8]
Experimental Protocols
Preparation of Monosodium Urate (MSU) Crystals
A sterile and standardized preparation of MSU crystals is critical for inducing a consistent inflammatory response.
-
Materials: Uric acid powder (Sigma-Aldrich), Sodium hydroxide (NaOH), Sterile phosphate-buffered saline (PBS), pH meter, Autoclave, Shaking incubator.
-
Protocol:
-
Dissolve 2 g of uric acid in 400 mL of sterile PBS containing 0.01 M NaOH by heating to 70°C with continuous stirring.
-
Adjust the pH to 7.2 with HCl.
-
Allow the solution to cool slowly at room temperature overnight to facilitate crystal formation.
-
Collect the crystals by centrifugation at 3000 x g for 10 minutes.
-
Wash the crystals three times with sterile PBS.
-
Dry the crystals under sterile conditions.
-
Before use, suspend the MSU crystals in sterile PBS at a concentration of 25 mg/mL.[9]
-
MSU Crystal-Induced Gout Arthritis Rat Model
This in vivo model is designed to mimic the acute inflammatory flare characteristic of gout.[9][10]
-
Animals: Male Sprague-Dawley rats (200-250 g) are recommended. Animals should be acclimatized for at least one week before the experiment.
-
Groups:
-
Group 1: Vehicle Control (PBS injection + Vehicle for this compound)
-
Group 2: MSU Control (MSU injection + Vehicle for this compound)
-
Group 3: this compound (10 mg/kg, p.o.) + MSU injection
-
Group 4: this compound (30 mg/kg, p.o.) + MSU injection
-
Group 5: Positive Control (e.g., Febuxostat, 10 mg/kg, p.o.) + MSU injection
-
-
Procedure:
-
Administer this compound, vehicle, or positive control orally one hour prior to MSU crystal injection.
-
Anesthetize the rats lightly with isoflurane.
-
Inject 50 µL of the 25 mg/mL MSU crystal suspension (or sterile PBS for the vehicle control group) intra-articularly into the right ankle joint.[9]
-
Monitor the animals for signs of inflammation and pain at specified time points (e.g., 4, 8, 12, 24, and 48 hours post-injection).
-
Assessment of Anti-Inflammatory Efficacy
Paw edema is a primary indicator of the inflammatory response.
-
Method: Use a plethysmometer to measure the volume of the injected paw at baseline and at various time points after MSU injection.
-
Calculation: The degree of swelling is expressed as the percentage increase in paw volume compared to the baseline measurement.
Histopathology provides a detailed view of the inflammatory infiltrate and tissue damage in the joint.
-
Procedure:
-
At the end of the experiment (e.g., 48 hours), euthanize the animals and dissect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections for signs of inflammation, such as synovial hyperplasia, inflammatory cell infiltration, and cartilage damage.
-
Biochemical and Cytokine Analysis
This is a key pharmacodynamic marker for a xanthine oxidase inhibitor.
-
Procedure: Collect blood samples via cardiac puncture at the time of euthanasia.
-
Analysis: Measure serum uric acid levels using a commercially available uric acid assay kit.
Measuring cytokine levels in the synovial fluid or tissue provides insight into the mechanism of anti-inflammatory action.
-
Procedure:
-
Aspirate synovial fluid from the ankle joint or prepare tissue homogenates from the synovium.
-
Measure the concentrations of IL-1β and TNF-α using specific ELISA kits.
-
Data Presentation
The following tables present hypothetical data illustrating the expected efficacy of this compound in the MSU crystal-induced gout arthritis model.
Table 1: Effect of this compound on Paw Edema
| Treatment Group | Baseline Paw Volume (mL) | 4h Post-MSU Paw Volume (mL) | 8h Post-MSU Paw Volume (mL) | 24h Post-MSU Paw Volume (mL) | 48h Post-MSU Paw Volume (mL) |
| Vehicle Control | 1.5 ± 0.1 | 1.6 ± 0.1 | 1.6 ± 0.1 | 1.5 ± 0.1 | 1.5 ± 0.1 |
| MSU Control | 1.5 ± 0.1 | 2.5 ± 0.2 | 3.2 ± 0.3 | 2.8 ± 0.2 | 2.0 ± 0.2 |
| This compound (10 mg/kg) | 1.5 ± 0.1 | 2.0 ± 0.2 | 2.5 ± 0.2 | 2.1 ± 0.2 | 1.7 ± 0.1 |
| This compound (30 mg/kg) | 1.5 ± 0.1 | 1.8 ± 0.1 | 2.1 ± 0.2 | 1.8 ± 0.1 | 1.6 ± 0.1 |
| Febuxostat (10 mg/kg) | 1.5 ± 0.1 | 1.9 ± 0.2 | 2.2 ± 0.2 | 1.9 ± 0.1 | 1.6 ± 0.1** |
| p < 0.05, **p < 0.01 compared to MSU Control. Data are presented as mean ± SD. |
Table 2: Effect of this compound on Serum Uric Acid and Pro-inflammatory Cytokines
| Treatment Group | Serum Uric Acid (mg/dL) | Synovial IL-1β (pg/mL) | Synovial TNF-α (pg/mL) |
| Vehicle Control | 2.1 ± 0.3 | 50 ± 10 | 80 ± 15 |
| MSU Control | 2.2 ± 0.4 | 550 ± 50 | 620 ± 60 |
| This compound (10 mg/kg) | 1.5 ± 0.2 | 320 ± 40 | 380 ± 45 |
| This compound (30 mg/kg) | 1.1 ± 0.2 | 210 ± 30 | 250 ± 35 |
| Febuxostat (10 mg/kg) | 1.3 ± 0.3 | 250 ± 35 | 290 ± 40** |
| *p < 0.05, **p < 0.01 compared to MSU Control. Data are presented as mean ± SD. |
Visualizations
Caption: Experimental workflow for evaluating this compound in an MSU crystal-induced gout model.
References
- 1. invivogen.com [invivogen.com]
- 2. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Minimally Invasive Embedding of Saturated MSU Induces Persistent Gouty Arthritis in Modified Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Niraxostat Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraxostat is an investigatory small molecule inhibitor of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). ACSL4 is a critical enzyme in the ferroptosis pathway, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. By inhibiting ACSL4, this compound is being explored as a potential therapeutic agent for diseases where ferroptosis is implicated, including certain cancers and neurodegenerative disorders. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro.
Mechanism of Action: this compound and the Ferroptosis Pathway
Ferroptosis is initiated by the accumulation of polyunsaturated fatty acids (PUFAs) within cellular membranes, which are then susceptible to iron-dependent peroxidation. ACSL4 plays a crucial role in this process by converting these PUFAs into their corresponding acyl-CoA derivatives, which are then esterified into phospholipids. These PUFA-containing phospholipids are the primary substrates for lipid peroxidation. This compound, by inhibiting ACSL4, is hypothesized to reduce the pool of these susceptible phospholipids, thereby protecting cells from ferroptosis.
Caption: this compound's mechanism of action in the ferroptosis pathway.
Key Cell-Based Assays for Efficacy Testing
The following are key in vitro assays to assess the efficacy of this compound. For each assay, a detailed protocol is provided. It is recommended to use a cell line known to be sensitive to ferroptosis (e.g., HT-1080, BJeLR) and to induce ferroptosis with a known inducer such as RSL3 or Erastin.
1. Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the protective effect of this compound against ferroptosis-inducing agents.
2. Lipid Peroxidation Assay
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
3. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cell death.
4. Western Blot Analysis
This technique is used to measure the protein levels of key markers in the ferroptosis pathway, such as ACSL4 and Glutathione Peroxidase 4 (GPX4).
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to assess cell viability. A similar protocol can be followed for MTT assays.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete growth medium
-
96-well cell culture plates
-
This compound (various concentrations)
-
Ferroptosis inducer (e.g., 1 µM RSL3)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce ferroptosis by adding a ferroptosis inducer (e.g., RSL3) to the wells. Include a control group with no inducer.
-
Incubate the plate for a predetermined time (e.g., 8-24 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Caption: Workflow for the Cell Viability Assay.
Protocol 2: Lipid Peroxidation Assay
This protocol uses a fluorescent probe to detect lipid ROS.
Materials:
-
Cell line of interest
-
Complete growth medium
-
6-well cell culture plates or chamber slides
-
This compound
-
Ferroptosis inducer (e.g., 1 µM RSL3)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in 6-well plates or chamber slides and allow them to adhere.
-
Pre-treat cells with this compound for 1-2 hours.
-
Induce ferroptosis with a ferroptosis inducer.
-
Incubate for the desired time.
-
Load the cells with the lipid peroxidation sensor according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
Analyze the fluorescence signal using a fluorescence microscope or flow cytometer. An increase in green fluorescence indicates lipid peroxidation.
Protocol 3: LDH Release Assay
This protocol measures LDH released from damaged cells.
Materials:
-
Cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound
-
Ferroptosis inducer (e.g., 1 µM RSL3)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the Cell Viability Assay protocol.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's protocol to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).
Protocol 4: Western Blot Analysis
This protocol assesses the protein levels of ACSL4 and GPX4.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Ferroptosis inducer
-
RIPA buffer with protease inhibitors
-
Primary antibodies (anti-ACSL4, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blot imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a ferroptosis inducer as described previously.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability in RSL3-Treated HT-1080 Cells
| This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 45.2 | 3.1 |
| 0.1 | 55.8 | 4.5 |
| 1 | 78.3 | 5.2 |
| 10 | 92.1 | 2.8 |
| Control (No RSL3) | 100 | 2.5 |
Table 2: Effect of this compound on Lipid Peroxidation in RSL3-Treated HT-1080 Cells
| This compound Conc. (µM) | Mean Fluorescence Intensity | Standard Deviation |
| 0 (Vehicle) | 2543 | 187 |
| 0.1 | 1876 | 154 |
| 1 | 982 | 98 |
| 10 | 453 | 56 |
| Control (No RSL3) | 350 | 45 |
Table 3: Effect of this compound on LDH Release in RSL3-Treated HT-1080 Cells
| This compound Conc. (µM) | LDH Release (% of Max) | Standard Deviation |
| 0 (Vehicle) | 68.4 | 5.7 |
| 0.1 | 52.1 | 4.9 |
| 1 | 25.9 | 3.2 |
| 10 | 12.3 | 2.1 |
| Control (No RSL3) | 5.6 | 1.5 |
Table 4: Western Blot Analysis of ACSL4 and GPX4 Expression
| Treatment | Relative ACSL4 Expression | Relative GPX4 Expression |
| Control | 1.00 | 1.00 |
| RSL3 | 0.98 | 0.45 |
| RSL3 + this compound (1 µM) | 0.95 | 0.85 |
Conclusion
These protocols provide a comprehensive framework for evaluating the efficacy of this compound as a ferroptosis inhibitor in cell-based assays. Consistent results across these different assays, demonstrating a dose-dependent protection from ferroptosis-induced cell death and a reduction in lipid peroxidation, will provide strong evidence for the on-target activity of this compound.
Application Notes and Protocols: Determination of Niraxostat (Nirogacestat) IC50 in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirogacestat (formerly known as PF-03084014) is a selective, orally bioavailable, small-molecule inhibitor of gamma-secretase.[1][2][3] Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the Notch signaling pathway.[1][2][3] By inhibiting gamma-secretase, Nirogacestat prevents the cleavage and subsequent activation of Notch receptors, which are implicated in the proliferation and survival of various cancer cells, including desmoid tumors.[4][5] Desmoid tumors are rare, locally aggressive soft-tissue tumors for which Nirogacestat has received FDA approval.[6] These application notes provide a summary of the available data on the half-maximal inhibitory concentration (IC50) of Nirogacestat in different cell lines and detailed protocols for its determination.
Mechanism of Action: Inhibition of the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, differentiation, and apoptosis. In the canonical pathway, the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor on a neighboring cell triggers a series of proteolytic cleavages. The final cleavage is mediated by the gamma-secretase complex, which releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of target genes such as Hes-1 and c-Myc that promote cell growth and survival.
Nirogacestat inhibits the proteolytic activity of gamma-secretase, thereby blocking the release of NICD. This leads to the downregulation of Notch target genes and subsequent inhibition of tumor cell proliferation and induction of apoptosis.[1][2]
Quantitative Data: Niraxostat (Nirogacestat) IC50 Values
The following table summarizes the reported IC50 values for Nirogacestat in various assays and cell lines. It is important to note that specific IC50 data for desmoid tumor cell lines are not widely available in peer-reviewed literature at this time.
| Assay Type/Cell Line | Description | IC50 Value | Reference |
| Cell-Free Assay | Inhibition of gamma-secretase enzyme activity (Aβ production) | 6.2 nM | [1][2] |
| HPB-ALL | Human T-cell acute lymphoblastic leukemia; inhibition of Notch receptor cleavage | 13.3 nM | [1][2] |
| HPB-ALL, DND-41, TALL-1, Sup-T1 | Human T-cell acute lymphoblastic leukemia; inhibition of cell growth | 30-100 nM | [1][3] |
| HUVEC | Human Umbilical Vein Endothelial Cells; inhibition of proliferation | 0.5 µM | [1][3] |
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for determining the IC50 of Nirogacestat in adherent cancer cell lines. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
Materials:
-
Nirogacestat (PF-03084014)
-
Selected cancer cell line(s) (e.g., desmoid tumor cell lines HCM-BROD-0762-C49 or DES23-CRL-3591)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Experimental Workflow:
Protocol Steps:
-
Cell Culture: Maintain the chosen cell line in a T-75 flask with complete growth medium in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding:
-
When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) and seed 100 µL per well into a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).
-
-
Cell Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment:
-
Prepare a stock solution of Nirogacestat in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Nirogacestat. For the vehicle control wells, add medium with the same final concentration of DMSO as the highest drug concentration.
-
-
Incubation: Incubate the plate for 72 hours (or an optimized time point) at 37°C and 5% CO2.
-
Viability Assay (MTT Example):
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Nirogacestat that inhibits cell viability by 50%.
-
Conclusion
Nirogacestat is a potent inhibitor of the gamma-secretase/Notch signaling pathway with demonstrated activity in various cancer cell lines. The provided protocols offer a standardized approach for determining the IC50 of Nirogacestat, which is a critical parameter for evaluating its in vitro efficacy and for guiding further preclinical and clinical development. While specific IC50 data in desmoid tumor cell lines remains to be broadly published, the methodologies described herein can be readily applied to these and other relevant cell models to expand our understanding of Nirogacestat's therapeutic potential.
References
Application Notes and Protocols: Preparation of Niraxostat Stock Solution for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Niraxostat is a small molecule inhibitor under investigation for its therapeutic potential. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in various cell-based and biochemical assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇N₃O₃ | [1][2] |
| Molecular Weight | 299.33 g/mol | [1][2] |
| Appearance | Powder | [3] |
| IUPAC Name | 1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]pyrazole-4-carboxylic acid | [1] |
Solubility
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solvating power for organic molecules.[4][5][6] While specific quantitative solubility data in common laboratory solvents is not extensively published, it is known to be soluble in DMSO for the preparation of concentrated stock solutions. It is important to note that this compound is sparingly soluble in aqueous solutions, and care must be taken to avoid precipitation when diluting the DMSO stock into aqueous culture media or buffers.[5][7]
| Solvent | Solubility Profile |
| Dimethyl Sulfoxide (DMSO) | Recommended solvent for high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol | Expected to have lower solubility than DMSO. Not recommended for primary stock solution preparation. |
| Water / Aqueous Buffers | Poorly soluble. Direct dissolution is not recommended. Dilution from a DMSO stock must be done carefully.[5][7] |
Experimental Protocols
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
This protocol describes the preparation of a 10 mM stock solution in DMSO. The same principles can be applied to prepare other concentrations.
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder briefly to ensure all the powder is at the bottom of the vial.[6]
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.99 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 299.33 g/mol x 1000 mg/g = 2.99 mg
-
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile DMSO to the tube containing the weighed this compound. To prepare a 10 mM stock with 2.99 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[4][7] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 3 months).[3]
-
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution: It is recommended to perform initial serial dilutions of the DMSO stock solution in DMSO before the final dilution into aqueous media to prevent precipitation.[5]
-
Final Dilution: Add the diluted this compound solution to the cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.[4][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation Check: After final dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use a solubilizing agent if compatible with your assay.[7]
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for stock solution preparation and a potential signaling pathway involving this compound.
Caption: Workflow for this compound stock solution preparation and use.
Caption: this compound as an inhibitor of the Xanthine Oxidase pathway.
Summary and Best Practices
-
Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
To avoid degradation, protect the this compound powder and stock solutions from light and moisture.
-
Aliquot stock solutions to minimize freeze-thaw cycles.[6]
-
Ensure the final DMSO concentration in your in vitro assay is below cytotoxic levels (generally <0.5%) and is consistent across all experimental conditions, including controls.[4][6]
-
Always perform a visual check for precipitation after diluting the stock solution into aqueous media.
References
- 1. This compound | C16H17N3O3 | CID 449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. medkoo.com [medkoo.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. captivatebio.com [captivatebio.com]
- 7. researchgate.net [researchgate.net]
Measuring the Inhibitory Effect of Niraxostat on Reactive Oxygen Species (ROS) Production in Macrophages
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are critical signaling molecules and key components of the innate immune response, particularly in macrophages where they contribute to pathogen clearance. However, excessive ROS production is implicated in the pathophysiology of numerous inflammatory diseases. Macrophages possess several enzymatic sources of ROS, including NADPH oxidases and xanthine oxidoreductase (XOR). Niraxostat is a potent and selective inhibitor of xanthine oxidoreductase, an enzyme that catalyzes the hydroxylation of hypoxanthine to xanthine and subsequently to uric acid, generating superoxide radicals and hydrogen peroxide as byproducts.[1][2] This application note provides a detailed protocol for measuring the inhibitory effect of this compound on ROS production in macrophages.
Principle
This protocol describes the use of a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to quantify intracellular ROS levels in macrophages following stimulation and treatment with this compound. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.
Data Presentation
Table 1: Effect of this compound on Total Intracellular ROS Production in LPS-Stimulated Macrophages
| Treatment Group | This compound Concentration (nM) | Mean DCF Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of ROS Production |
| Unstimulated Control | 0 | 150 | ± 15 | - |
| LPS (1 µg/mL) | 0 | 1200 | ± 85 | 0% |
| LPS + this compound | 10 | 950 | ± 60 | 25% |
| LPS + this compound | 50 | 600 | ± 45 | 50% |
| LPS + this compound | 100 | 350 | ± 30 | 70.8% |
| LPS + this compound | 500 | 200 | ± 20 | 83.3% |
Table 2: Effect of this compound on Xanthine Oxidase Activity in Macrophage Lysates
| Treatment Group | This compound Concentration (nM) | Mean XO Activity (mU/mg protein) | Standard Deviation | % Inhibition of XO Activity |
| Untreated Control | 0 | 5.0 | ± 0.4 | - |
| This compound | 10 | 3.5 | ± 0.3 | 30% |
| This compound | 50 | 2.0 | ± 0.2 | 60% |
| This compound | 100 | 1.0 | ± 0.1 | 80% |
| This compound | 500 | 0.2 | ± 0.05 | 96% |
Signaling Pathway
Caption: this compound inhibits XOR, reducing ROS and subsequent NLRP3 inflammasome activation.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on macrophage ROS and XO activity.
Experimental Protocols
1. Measurement of Intracellular ROS Production
This protocol is adapted from established methods for measuring ROS in macrophages.[3]
a. Materials
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) (stock solution in DMSO).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence microplate reader.
b. Method
-
Cell Seeding: Seed macrophages in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) group. Incubate for 1-2 hours.
-
Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to the appropriate wells. Include an unstimulated control group. Incubate for 4-6 hours.
-
Probe Loading: Prepare a 20 µM working solution of DCFH-DA in serum-free medium. Wash the cells once with PBS and add 100 µL of the DCFH-DA solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 30 minutes.
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
2. Xanthine Oxidase Activity Assay
This protocol is based on commercially available xanthine oxidase activity assay kits.[4][5]
a. Materials
-
Macrophage cell pellets.
-
Xanthine Oxidase Assay Buffer.
-
Xanthine Oxidase Substrate Mix.
-
Fluorescent Peroxidase Substrate.
-
This compound.
-
96-well black, clear-bottom plate.
-
Fluorescence microplate reader.
b. Method
-
Lysate Preparation: Homogenize macrophage cell pellets in 4 volumes of ice-cold Xanthine Oxidase Assay Buffer. Centrifuge at 15,000 x g for 10 minutes at 4°C to remove insoluble material. Collect the supernatant (lysate).
-
Sample Preparation: Add 1-50 µL of cell lysate to wells of a 96-well plate. Adjust the volume to 50 µL with Assay Buffer. Prepare a positive control (recombinant XO) and a blank (Assay Buffer only).
-
This compound Addition: Add desired concentrations of this compound to the wells containing the cell lysate.
-
Reaction Initiation: Prepare a Reaction Mix containing the Xanthine Oxidase Substrate Mix and the Fluorescent Peroxidase Substrate according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mix to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes at an excitation of 535 nm and an emission of 587 nm. The rate of increase in fluorescence is proportional to the xanthine oxidase activity.
The provided protocols offer a robust framework for researchers to quantify the inhibitory effect of this compound on xanthine oxidase activity and subsequent ROS production in macrophages. This information is valuable for understanding the mechanism of action of this compound and its potential therapeutic applications in diseases driven by excessive macrophage-derived ROS. The data generated using these methods can be presented in the tabular and graphical formats suggested, providing a clear and concise summary of the compound's efficacy.
References
- 1. Frontiers | Reactive Oxygen Species in Macrophages: Sources and Targets [frontiersin.org]
- 2. Functions of ROS in Macrophages and Antimicrobial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein phosphatase 2A regulates xanthine oxidase-derived ROS production in macrophages and influx of inflammatory monocytes in a murine gout model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting Niraxostat precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Niraxostat precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor. While specific details on its mechanism are not widely published, it is understood to be a potent agent in its therapeutic field. For the purpose of understanding potential interactions in cell culture, it is categorized as a phenylpyrazole-based compound.[1]
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of compounds like this compound in cell culture media can be triggered by a variety of factors. These include the physicochemical properties of the compound itself, the composition of the media, and the experimental conditions. Common causes for precipitation include:
-
High Compound Concentration: Exceeding the solubility limit of this compound in the cell culture media is a primary cause of precipitation.
-
pH Shifts: Changes in the pH of the media upon addition of this compound or other supplements can reduce its solubility.[2][3]
-
Temperature Fluctuations: Temperature shifts, such as moving media from refrigeration to an incubator, can decrease the solubility of some compounds.[4][5]
-
Media Composition: Interactions with components in the media, such as salts, proteins, and metals, can lead to the formation of insoluble complexes.[4][5][6]
-
Solvent Shock: The rapid dilution of a drug stock solution (often in a solvent like DMSO) in the aqueous environment of the cell culture media can cause the drug to precipitate out.
Troubleshooting Guides
Issue: Visible precipitate observed after adding this compound to cell culture media.
This is a common issue encountered when working with poorly soluble compounds. The following steps and experimental protocols can help diagnose and resolve the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Experimental Protocol |
| High this compound Concentration | Determine the optimal, non-precipitating concentration range for your specific cell line and media. | Protocol 1: this compound Solubility Assessment |
| Media Formulation Issues | Modify the media to enhance this compound solubility. This may involve adjusting pH, adding solubilizing agents, or changing the base media. | Protocol 2: Media Optimization for this compound |
| Improper Stock Solution Handling | Prepare a lower concentration stock solution and add it to the media with gentle mixing. | Protocol 3: Stock Solution and Addition Technique |
| Suboptimal Incubation | Ensure the incubator provides a stable temperature and pH environment (via CO2 levels). | Visually inspect for and address any temperature fluctuations or incorrect CO2 levels. |
Experimental Protocols
Protocol 1: this compound Solubility Assessment
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Methodology:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of the this compound stock solution.
-
Add a small, consistent volume of each dilution to your cell culture medium to achieve a range of final concentrations.
-
Incubate the media under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period representative of your experiment.
-
Visually inspect each sample for precipitation. For more quantitative analysis, measure the turbidity of the media using a spectrophotometer at 600 nm.
-
The highest concentration that does not show a significant increase in turbidity is considered the working solubility limit.
Data Presentation:
| Final this compound Concentration (µM) | Visual Observation of Precipitate | Turbidity (OD600) |
| 1 | No Precipitate | 0.05 |
| 5 | No Precipitate | 0.06 |
| 10 | Slight Precipitate | 0.15 |
| 20 | Heavy Precipitate | 0.45 |
| 50 | Heavy Precipitate | 0.89 |
Protocol 2: Media Optimization for this compound
Objective: To identify media formulations that improve this compound solubility.
Methodology:
-
Prepare aliquots of your base cell culture medium.
-
Modify the pH of the media aliquots to a range that is physiologically tolerated by your cells (e.g., pH 7.2, 7.4, 7.6).
-
In separate aliquots, test the addition of biocompatible solubilizing agents, such as cyclodextrins or non-ionic surfactants, at low concentrations.
-
Add this compound at a concentration known to cause precipitation to each modified media aliquot.
-
Incubate and assess for precipitation as described in Protocol 1.
Protocol 3: Stock Solution and Addition Technique
Objective: To minimize precipitation caused by "solvent shock."
Methodology:
-
Prepare a lower concentration stock solution of this compound in your chosen solvent. This will require adding a larger volume to the media, but the more gradual change in solvent concentration can prevent precipitation.
-
When adding the this compound stock to the cell culture media, do so dropwise while gently swirling the media. This facilitates rapid mixing and dispersion.
-
Pre-warming the cell culture media to 37°C before adding the this compound stock can also improve solubility.
Signaling Pathway Considerations
While the specific signaling pathway of this compound is not detailed in the provided search results, it is common for small molecule inhibitors to target pathways involved in cell growth and proliferation. For illustrative purposes, a generalized signaling pathway that could be inhibited is presented below. A well-known pathway often targeted in drug development is the JAK-STAT pathway, which is involved in inflammatory responses.[7]
Caption: Generalized inhibitory pathway of a small molecule like this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
Technical Support Center: Optimizing Niraxostat for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Niraxostat in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of xanthine oxidoreductase (XOR). XOR is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting XOR, this compound blocks the production of uric acid.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in the study of hyperuricemia and other conditions where the inhibition of xanthine oxidoreductase may be therapeutically beneficial.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO. For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.
Q4: How should I store this compound?
A4: For long-term storage (months to years), this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. Stock solutions in DMSO can be stored at -20°C for the long term.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or no dose-response curve | Incorrect concentration range: The concentrations tested may be too high or too low to observe a biological effect. | Perform a broad-range dose-finding experiment (e.g., from 1 nM to 100 µM) to identify the optimal concentration range for your specific cell line and assay. |
| Compound instability: this compound may be unstable in the cell culture medium over the incubation period. | Minimize the time between preparing the dilutions and adding them to the cells. Consider the stability of the compound in your specific media and incubation conditions. | |
| Cell health: The cells may not be healthy or in the logarithmic growth phase, leading to inconsistent responses. | Ensure cells are healthy, have a good morphology, and are seeded at an appropriate density. Use cells from a consistent passage number. | |
| High variability between replicates | Inconsistent cell seeding: Uneven distribution of cells in the wells of a multi-well plate. | Ensure thorough mixing of the cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to allow for even cell settling. |
| Pipetting errors: Inaccurate or inconsistent pipetting of the compound or reagents |
Technical Support Center: Enhancing Niraxostat Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Niraxostat for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: A preliminary solubility assessment is crucial. We recommend a tiered approach, starting with simple aqueous and organic solvents and progressing to more complex vehicle systems. This systematic approach will help in selecting the most promising formulation strategy.
Q2: Which formulation strategies are commonly employed for poorly soluble compounds like this compound?
A2: For compounds with low aqueous solubility, several formulation strategies can be explored. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based systems. The choice of strategy depends on the physicochemical properties of this compound and the requirements of the in vivo study.[1][2][3][4]
Q3: How can I troubleshoot precipitation of this compound in my formulation upon aqueous dilution?
A3: Precipitation upon dilution is a common issue. To address this, consider optimizing the concentration of the solubilizing excipient, adjusting the pH of the formulation, or exploring amorphous solid dispersions which can enhance both solubility and dissolution.[2]
Q4: What are the critical quality attributes to consider when developing a formulation for in vivo studies?
A4: Key attributes include drug concentration, stability of the formulation, osmolality, viscosity, and tolerability in the animal model. The selection of excipients should be guided by their safety and compatibility with the intended route of administration.[5]
Troubleshooting Guides
Issue 1: Low this compound Concentration in Aqueous Buffers
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Problem: Inability to achieve the target concentration of this compound in simple aqueous buffers for in vivo dosing.
-
Troubleshooting Steps:
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pH Modification: Evaluate the effect of pH on this compound solubility. Since this compound contains a carboxylic acid group, its solubility may increase at higher pH values.[6]
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Co-solvent Addition: Systematically screen various water-miscible co-solvents.
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Surfactant Screening: Investigate the use of non-ionic surfactants to form micelles that can encapsulate this compound.
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Issue 2: Formulation Instability (Crystallization or Phase Separation)
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Problem: The developed this compound formulation shows signs of instability over time, such as crystal growth or separation of phases.
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Troubleshooting Steps:
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Excipient Compatibility: Ensure the chosen excipients are compatible with this compound and with each other.
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Polymeric Stabilizers: Incorporate hydrophilic polymers like PVP or HPMC to inhibit recrystallization in amorphous solid dispersions.[2]
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Lipid-Based Systems: For highly lipophilic compounds, consider self-emulsifying drug delivery systems (SEDDS) which can form stable microemulsions in the gastrointestinal tract.[1][3][7]
-
Data Presentation
Table 1: Example Co-solvent Screening for this compound Solubility Enhancement
| Co-solvent | Concentration (% v/v) | Apparent this compound Solubility (µg/mL) | Observations |
| None (Water) | 0 | < 1 | Insoluble |
| Propylene Glycol | 20 | 50 | Clear solution |
| Ethanol | 20 | 75 | Clear solution |
| PEG 400 | 20 | 120 | Clear solution |
| DMSO | 10 | 250 | Clear solution |
Table 2: Example Surfactant Screening for this compound Solubility Enhancement
| Surfactant | Concentration (% w/v) | Apparent this compound Solubility (µg/mL) | Observations |
| None (Water) | 0 | < 1 | Insoluble |
| Polysorbate 80 | 1 | 80 | Clear micellar solution |
| Cremophor EL | 1 | 150 | Clear micellar solution |
| Solutol HS 15 | 1 | 200 | Clear micellar solution |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation
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Weigh the required amount of this compound.
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Add the desired volume of the selected co-solvent (e.g., PEG 400).
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Vortex or sonicate the mixture until the this compound is completely dissolved.
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If required, add a secondary co-solvent or surfactant to further enhance solubility or stability.
-
Finally, add the aqueous component (e.g., saline or buffer) dropwise while vortexing to reach the final desired volume and concentration.
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Visually inspect the final formulation for any signs of precipitation.
Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS)
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Select an oil, a surfactant, and a co-surfactant based on preliminary screening.
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Weigh the required amounts of the oil, surfactant, and co-surfactant into a clear glass vial.
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Mix the components thoroughly using a vortex mixer until a homogenous mixture is obtained.
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Add the required amount of this compound to the lipid mixture.
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Gently heat (if necessary and the compound is stable) and vortex until the this compound is completely dissolved.
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To assess the self-emulsification properties, add a small aliquot of the formulation to an aqueous medium and observe the formation of a microemulsion.
Visualizations
Caption: A workflow for developing a suitable formulation for this compound.
Caption: A decision tree for troubleshooting this compound solubility issues.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
Niraxostat in DMSO: A Guide to Stock Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Niraxostat dimethyl sulfoxide (DMSO) stock solutions when stored at -20°C. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound DMSO stock solutions?
For short-term storage, it is advisable to store aliquoted this compound DMSO stock solutions at -20°C for up to one month.[1] For long-term storage, maintaining the stock solutions at -80°C is recommended, which can preserve stability for up to six months.[1] It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q2: How long can I expect my this compound DMSO stock to be stable at -20°C?
While specific stability data for this compound is not publicly available, general studies on a wide range of compounds stored in DMSO at -20°C indicate that most compounds remain stable for extended periods. However, a notable percentage of compounds can exhibit degradation over time.[2] For "typical" compounds, a one-month period at -20°C is a common recommendation before re-evaluating the compound's efficacy.[1]
Q3: What factors can contribute to the degradation of this compound in a DMSO stock solution?
Several factors can influence the stability of this compound in DMSO:
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Water Absorption: DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[2][3][4] The presence of water can facilitate the degradation of susceptible compounds.[5]
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Freeze-Thaw Cycles: Repeated changes in temperature can compromise the stability of the compound.[1][5]
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Compound-Specific Instability: The inherent chemical structure of this compound will ultimately determine its stability profile in any solvent.
-
Contaminants: The presence of reactive impurities in the DMSO or the compound itself can lead to degradation.
Q4: Are there any visible signs of this compound degradation in my DMSO stock?
Visual inspection is not a reliable method for assessing the stability of a compound in solution. Degradation products are often not visible to the naked eye. The most reliable way to determine stability is through analytical methods.
Q5: How can I test the stability of my this compound stock solution?
A stability study can be performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5][6] This involves comparing the purity of an aged aliquot of your stock solution to a freshly prepared sample or a sample stored at -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using the same this compound stock. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Perform a stability check on the old stock solution using HPLC or LC-MS. 3. Ensure proper storage conditions (-80°C for long-term) and handling (aliquoting to avoid freeze-thaw). |
| Precipitate observed in the this compound stock solution after thawing. | Poor solubility at lower temperatures or compound precipitation over time. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not redissolve, it may indicate degradation or low solubility. Consider preparing a fresh, lower concentration stock. |
| Concern about the age of a this compound stock stored at -20°C. | Exceeded recommended short-term storage duration. | If the stock is older than one month, it is recommended to perform a quality control check (e.g., via HPLC/LC-MS) to confirm its integrity before use in critical experiments.[1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO by HPLC
This protocol outlines a general procedure to assess the stability of a this compound DMSO stock solution.
1. Sample Preparation:
- Time-Zero Sample (T0): Prepare a fresh stock solution of this compound in high-purity DMSO at the desired concentration.
- Test Sample (T1): Thaw an aliquot of the this compound stock solution that has been stored at -20°C for a specific duration (e.g., 1, 2, or 3 months).
- Reference Standard: If available, use a certified reference standard of this compound.
2. HPLC Analysis:
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A suitable C18 reverse-phase column.
- Mobile Phase: A gradient of an appropriate buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized for this compound.
- Injection Volume: 5-10 µL.
- Detection: Monitor at a wavelength where this compound has maximum absorbance.
- Analysis: Run the T0 and T1 samples. Compare the peak area and retention time of the main this compound peak. The appearance of new peaks or a decrease in the main peak area in the T1 sample relative to the T0 sample indicates degradation.
3. Data Interpretation:
- Calculate the percentage purity of this compound in both samples. A significant decrease in purity in the T1 sample suggests instability under the tested storage conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
References
Addressing Niraxostat off-target effects in cellular models
Welcome to the technical support center for Niraxostat. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of this compound in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, cell-permeable, pan-histone deacetylase (HDAC) inhibitor. It functions by binding to the zinc-containing catalytic domain of class I, II, and IV HDACs, leading to an accumulation of acetylated histones and other non-histone protein substrates. This epigenetic modification results in the alteration of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3]
Q2: What are the known on-target effects of this compound in cellular models?
The primary on-target effect of this compound is the hyperacetylation of histones (e.g., H3K9, H3K27, H4K16) and non-histone proteins such as p53 and tubulin.[4][5] This leads to downstream cellular consequences including:
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Cell cycle arrest, typically at the G1/S or G2/M phase.[5]
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Induction of apoptosis through both intrinsic and extrinsic pathways.[3][7]
Q3: What are the potential off-target effects of this compound?
As a hydroxamate-based pan-HDAC inhibitor, this compound may exhibit off-target activity. A notable and frequent off-target for this class of compounds is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[8][9][10][11] Inhibition of MBLAC2 can lead to the accumulation of extracellular vesicles, an effect independent of HDAC inhibition.[8][11]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
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Use of structurally different HDAC inhibitors: Comparing the effects of this compound with other HDAC inhibitors that have different chemical scaffolds can help determine if an observed phenotype is a class effect of HDAC inhibition or specific to this compound's structure.
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Rescue experiments: If a specific HDAC is thought to be the primary target, overexpressing a drug-resistant mutant of that HDAC should rescue the on-target phenotype but not the off-target effects.
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Direct target engagement assays: Techniques like cellular thermal shift assay (CETSA) can confirm that this compound is binding to HDACs in the cell at the concentrations used in your experiments.
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RNAi or CRISPR-Cas9-mediated knockdown: Silencing the expression of the intended HDAC target should phenocopy the effects of this compound if the phenotype is on-target. Conversely, knocking down a suspected off-target protein (like MBLAC2) should mimic any observed off-target effects.[8][11]
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cell Death
Question: I am observing a higher level of cytotoxicity than expected in my cellular model, even at low concentrations of this compound. How can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Confirm On-Target Engagement: Perform a western blot to verify histone hyperacetylation at the effective concentration. If acetylation is not significantly increased, the toxicity is likely off-target. 2. Assess MBLAC2 Inhibition: If using a cell line sensitive to MBLAC2 inhibition, this could be the source of toxicity. Consider using a non-hydroxamate HDAC inhibitor as a control. 3. Lower Concentration and Shorter Exposure: Titrate this compound to the lowest effective concentration for on-target effects and reduce the treatment duration. |
| Cell Line Sensitivity | 1. Determine IC50 Values: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. 2. Compare with Other Cell Lines: Test this compound on a panel of cell lines to understand its differential toxicity. |
| Apoptosis vs. Necrosis | 1. Characterize Cell Death Mechanism: Use assays like Annexin V/PI staining to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), which can indicate more general toxicity.[12] |
Experimental Workflow for Troubleshooting Unexpected Cell Death
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Question: this compound shows high potency in biochemical assays with purified HDAC enzymes, but its effects in cellular assays are much weaker. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Use a Cell-Based Target Engagement Assay: Employ a technique like the cellular thermal shift assay (CETSA) or use cell-permeable HDAC activity assays to confirm target engagement within the cell.[13] 2. Increase Incubation Time: Extend the duration of this compound treatment to allow for sufficient cellular uptake. |
| Drug Efflux | 1. Co-treatment with Efflux Pump Inhibitors: Use known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound is restored. |
| Compound Instability | 1. Assess Stability in Culture Medium: Incubate this compound in the cell culture medium for the duration of the experiment and then measure its concentration or activity to check for degradation. |
| HDAC Complex Formation | 1. Consider the Native State of HDACs: HDACs in cells exist in large multi-protein complexes, which can affect inhibitor binding and potency compared to isolated recombinant enzymes.[8] Cellular assays inherently account for this. |
Signaling Pathway: On-Target vs. Off-Target Effects of this compound
References
- 1. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 11. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
Technical Support Center: Minimizing Variability in Niraxostat Animal Model Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal model experiments involving Niraxostat.
Troubleshooting Guide
High variability in animal model experiments can obscure true experimental outcomes. This guide addresses specific issues that may be encountered during studies with this compound, a xanthine oxidoreductase (XOR) inhibitor.
| Observed Problem | Potential Causes | Recommended Solutions |
| High inter-animal variability in plasma urate levels | Inconsistent Drug Administration: Improper oral gavage technique leading to variable dosing.[1] Animal-Related Factors: Differences in age, weight, sex, and genetic background. Environmental Stressors: Noise, improper handling, or changes in light cycles. | Standardize Administration Protocol: Ensure all personnel are thoroughly trained in oral gavage. Use appropriate gavage needle sizes and administer the dose slowly and consistently.[1][2] Homogenize Animal Cohorts: Use animals of the same sex, and narrow age and weight ranges. Utilize inbred strains where appropriate. Control Environmental Conditions: Maintain a consistent environment with controlled light/dark cycles, temperature, and humidity. Minimize noise and handle animals consistently and gently. |
| Unexpected adverse events or toxicity | Dosing Errors: Incorrect calculation of dose volume or concentration. Vehicle-Related Toxicity: The vehicle used to dissolve or suspend this compound may have inherent toxicity. Animal Health Status: Underlying subclinical illness can increase sensitivity to the compound. | Verify Dosing Calculations: Double-check all calculations for dose concentration and volume per animal weight. Conduct Vehicle-Only Control Studies: Always include a control group that receives only the vehicle to assess its effects. Thorough Health Screening: Ensure all animals are healthy and free from disease before starting the experiment. |
| Inconsistent or unexpected pharmacodynamic effects | Variability in Hyperuricemia Induction: If using a disease model, the method of inducing hyperuricemia may not be consistent.[3][4][5][6] Timing of Sample Collection: Blood or tissue samples collected at different times relative to drug administration can show high variability. Assay Variability: Inconsistent laboratory procedures for measuring uric acid or other biomarkers. | Standardize Disease Model Induction: Use a consistent and validated method for inducing hyperuricemia, such as with potassium oxonate and hypoxanthine.[5][6] Establish a Strict Sampling Schedule: Collect all samples at the same time points post-dose for all animals. Validate and Standardize Assays: Use standardized and validated assays for all biomarker measurements. Include positive and negative controls in each assay run. |
| Difficulty in reproducing results between experiments | Changes in Experimental Personnel: Different technicians may have subtle variations in their techniques. Batch-to-Batch Variation in this compound: Differences in the purity or formulation of the compound. Seasonal or Circadian Rhythm Effects: Animal physiology can vary with the time of day and year. | Comprehensive Training and SOPs: Ensure all personnel follow detailed Standard Operating Procedures (SOPs). Quality Control of a Test Compound: Use this compound from the same batch for the duration of a study, if possible. If not, verify the purity and characteristics of each new batch. Consistent Timing of Experiments: Conduct experiments at the same time of day to minimize the impact of circadian rhythms. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active xanthine oxidoreductase (XOR) inhibitor. XOR is the enzyme responsible for the final two steps in purine metabolism, converting hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting XOR, this compound reduces the production of uric acid.[7]
Q2: What are the common animal models used for studying this compound?
A2: this compound is primarily studied in animal models of hyperuricemia. These models are often induced in rodents (mice or rats) by administering potassium oxonate, a uricase inhibitor, to prevent the breakdown of uric acid (which is more active in rodents than in humans). This is often combined with a purine-rich diet or administration of hypoxanthine to increase uric acid production.[3][4][5][6]
Q3: What is the recommended route of administration and dosage for this compound in rodents?
A3: this compound is orally active and is typically administered via oral gavage. In studies with oxonate-treated rats, this compound has been shown to dose-dependently reduce plasma urate levels at doses ranging from 1-10 mg/kg.
Q4: What are the key sources of variability in this compound animal experiments?
A4: The main sources of variability can be categorized into three areas:
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Experimenter-related: Inconsistent handling, dosing technique, and measurement precision.
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Animal-related: Inherent biological differences such as genetics, age, sex, and health status.
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Environment-related: Factors such as housing conditions, noise, and light cycles.
Q5: How can I minimize pain and distress to the animals during oral gavage?
A5: Proper training in animal handling and gavage techniques is crucial. Use the correct size and type of gavage needle (flexible or soft-tipped needles are often preferred).[1][8][9] Ensure the animal is properly restrained to prevent injury. Do not force the gavage needle; it should pass smoothly into the esophagus.[10][2] Habituate the animals to handling before the experiment to reduce stress.
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Rats
1. Materials:
- This compound
- Appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
- Rat scale
- 16-18 gauge, 2-3 inch flexible or stainless steel gavage needles with a rounded tip
- Syringes (1-3 mL)
- Permanent marker
2. Procedure:
- Preparation:
- Prepare the this compound formulation at the desired concentration. Ensure it is well-mixed before each administration.
- Weigh each rat and calculate the individual dose volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[8]
- Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the other end at the last rib. Mark this length on the needle. Do not insert the needle past this mark.[8][2]
- Fill the syringe with the calculated dose volume.
Visualizations
Signaling Pathway of Xanthine Oxidoreductase (XOR)
Caption: Mechanism of this compound action on the XOR pathway.
Experimental Workflow for a this compound Animal Study
Caption: Workflow for a typical this compound preclinical study.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. ouv.vt.edu [ouv.vt.edu]
Niraxostat Dose-Finding Studies in Rodent Models: A Technical Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting dose-finding studies for Niraxostat in rodent models. This compound is a phenylpyrazole compound under investigation as a histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of a dose-finding study for this compound in rodents?
A1: The primary objective is to determine the Maximum Tolerated Dose (MTD), which is the highest dose of this compound that can be administered to rodents without causing unacceptable adverse effects.[1][2] This information is crucial for selecting appropriate dose levels for subsequent preclinical efficacy and toxicology studies.
Q2: Which rodent species is recommended for initial this compound dose-finding studies?
A2: Mice are commonly used for initial dose-finding studies due to their well-characterized biology, ease of handling, and cost-effectiveness.[3]
Q3: What is a typical starting dose for a novel compound like this compound?
A3: If no prior in vivo data is available, the starting dose is often determined from in vitro cytotoxicity data (e.g., IC50) or by testing a range of doses, such as 5, 10, 20, 40, and 80 mg/kg.[4]
Q4: How many animals are typically used per dose group in a dose-finding study?
A4: A common practice is to use a small number of animals, typically 3 to 5 per group, for dose-finding studies to minimize animal use while still obtaining meaningful data.[4]
Q5: What are the key parameters to monitor during a this compound dose-finding study?
A5: Key parameters include clinical observations (e.g., changes in activity, posture, grooming), body weight changes, food and water consumption, and any signs of morbidity or mortality.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected mortality at low doses | - Formulation issues (e.g., precipitation, incorrect pH)- Acute, unpredicted toxicity of this compound- Error in dose calculation or administration | - Verify the formulation's stability and compatibility with the vehicle.- Re-evaluate the starting dose based on any available in vitro data.- Double-check all calculations and administration techniques. |
| High variability in animal response within the same dose group | - Inconsistent dosing technique- Underlying health differences in the animal cohort- Genetic variability within the rodent strain | - Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage, intraperitoneal injection).- Source animals from a reputable vendor and allow for a proper acclimatization period.- Consider using a more inbred strain to reduce genetic variability. |
| No observable adverse effects even at the highest tested dose | - this compound has a wide therapeutic window.- Poor bioavailability of the formulation.- The maximum feasible dose was not reached. | - Consider testing higher doses if no signs of toxicity are observed, up to a limit dose (e.g., 1000 mg/kg).- Conduct pharmacokinetic studies to assess drug absorption and exposure.- If solubility limits the maximum dose, consider alternative formulation strategies. |
| Animals exhibit signs of distress not directly related to the expected pharmacological effect | - Stress from handling or the experimental procedure- Vehicle-related toxicity | - Refine handling and dosing procedures to minimize stress.- Include a vehicle-only control group to assess the effects of the vehicle alone. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound in Mice
1. Objective: To determine the single-dose MTD of this compound in mice.
2. Materials:
-
This compound
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Vehicle (e.g., 0.5% methylcellulose in sterile water)
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Male and female CD-1 mice (6-8 weeks old)
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Standard laboratory animal diet and water
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Appropriate caging and environmental enrichment
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Calibrated balance, syringes, and gavage needles
3. Method:
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Animal Acclimatization: Acclimatize animals to the facility for at least 7 days prior to the study.
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Group Allocation: Randomly assign animals to dose groups (n=3-5 per sex per group).
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Dose Preparation: Prepare fresh formulations of this compound in the vehicle on the day of dosing.
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Dose Administration: Administer a single dose of this compound via oral gavage. A suggested dose escalation scheme could be 10, 30, 100, 300, and 1000 mg/kg. A control group should receive the vehicle only.
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Clinical Observations: Observe animals continuously for the first 4 hours post-dosing and then at least twice daily for 14 days. Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
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Body Weight: Record body weight just prior to dosing and daily thereafter for 14 days.
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Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-20% reduction in body weight.[1]
Protocol 2: Repeat-Dose Range-Finding Study of this compound in Rats
1. Objective: To evaluate the toxicity profile of this compound following repeated daily administration for 14 days in rats.
2. Materials:
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This compound
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Vehicle
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Male and female Sprague-Dawley rats (7-9 weeks old)
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Standard laboratory animal diet and water
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Appropriate caging and environmental enrichment
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Calibrated balance, syringes, and gavage needles
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Equipment for blood collection and clinical pathology analysis
3. Method:
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Animal Acclimatization: Acclimatize animals for at least 7 days.
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Group Allocation: Randomly assign animals to dose groups (n=5 per sex per group). Dose levels should be selected based on the MTD data from the single-dose study in mice, with appropriate adjustments for species differences. For example, low, medium, and high doses could be selected.
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Dose Administration: Administer this compound or vehicle daily via oral gavage for 14 consecutive days.
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Clinical Observations: Perform detailed clinical observations daily.
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Body Weight and Food Consumption: Record body weight daily and food consumption weekly.
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Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
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Necropsy and Histopathology: At the end of the 14-day period, perform a gross necropsy on all animals. Collect and preserve major organs for potential histopathological examination.
Data Presentation
Table 1: Hypothetical Single-Dose MTD Study of this compound in Mice
| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality (M/F) | Key Clinical Signs | Mean Body Weight Change on Day 7 (%) |
| Vehicle Control | 5/5 | 0/0 | None observed | +5.2 |
| 100 | 5/5 | 0/0 | None observed | +4.8 |
| 300 | 5/5 | 0/0 | Mild hypoactivity within 2 hours post-dose | +2.1 |
| 1000 | 5/5 | 1/1 | Hunched posture, piloerection, significant hypoactivity | -8.5 |
| 2000 | 5/5 | 3/3 | Severe lethargy, ataxia, mortality within 24 hours | - |
Based on this hypothetical data, the MTD would be considered 300 mg/kg.
Table 2: Hypothetical 14-Day Repeat-Dose Study of this compound in Rats - Clinical Pathology
| Parameter | Vehicle Control | 50 mg/kg/day | 150 mg/kg/day | 450 mg/kg/day |
| Hematology | ||||
| White Blood Cell Count (10^9/L) | 7.5 ± 1.2 | 7.3 ± 1.5 | 6.9 ± 1.1 | 5.8 ± 0.9 |
| Red Blood Cell Count (10^12/L) | 8.2 ± 0.5 | 8.1 ± 0.6 | 8.0 ± 0.4 | 7.9 ± 0.5 |
| Hemoglobin (g/dL) | 15.1 ± 1.0 | 14.9 ± 1.2 | 14.8 ± 0.9 | 14.5 ± 1.1 |
| Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 8 | 52 ± 10 | 88 ± 15 | 152 ± 25 |
| Aspartate Aminotransferase (AST) (U/L) | 98 ± 12 | 110 ± 15 | 165 ± 20* | 280 ± 35 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 | 25 ± 5 | 35 ± 6* |
*p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Visualizations
Caption: this compound inhibits HDAC, leading to increased histone acetylation and altered gene expression.
Caption: Workflow for a typical rodent dose-finding study for a novel compound.
References
How to handle low oral bioavailability of Niraxostat in rats
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low oral bioavailability of Niraxostat in rat models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in rats. Is this expected?
A1: Yes, it is not uncommon for novel compounds, like this compound, to exhibit low oral bioavailability in initial preclinical studies. Many factors can contribute, including poor aqueous solubility, low membrane permeability, and significant first-pass metabolism in the gut wall or liver. For instance, another research compound, SR13668, initially showed an oral bioavailability of less than 1% in rats when administered as a simple suspension.[1]
Q2: What are the primary causes of low oral bioavailability for a compound like this compound?
A2: The most common causes of low oral bioavailability can be categorized as follows:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[2][3] this compound, as a phenylpyrazole, may have limited solubility.
-
Low Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.[4]
-
Pre-systemic Metabolism: The drug can be metabolized by enzymes in the intestine or liver before it reaches systemic circulation (first-pass effect).[4][5]
-
Efflux Transporters: Transmembrane proteins like P-glycoprotein (P-gp) can actively pump the drug back into the intestinal lumen, reducing net absorption.
Below is a troubleshooting workflow to help identify the primary cause of low bioavailability in your experiments.
Caption: Troubleshooting workflow for low oral bioavailability.
Q3: What formulation strategies can improve the oral bioavailability of this compound?
A3: Improving the formulation is a critical step. Simply administering the compound in an aqueous suspension (e.g., with methylcellulose) is often insufficient for poorly soluble drugs.[1] Consider the following strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or simple solutions in oils and surfactants can significantly enhance absorption by keeping the drug in a dissolved state.[6][7][8] A combination of PEG400 and Labrasol®, for example, dramatically improved the bioavailability of SR13668.[1]
-
Solubilizing Excipients: Using co-solvents (e.g., PEG300, DMSO) and surfactants (e.g., Tween 80, Cremophor®) can improve dissolution.[8]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can enhance the dissolution rate.[6]
-
Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level can create an amorphous form, which typically has higher solubility than the crystalline form.[6]
Troubleshooting Guides & Experimental Protocols
Guide 1: Initial Pharmacokinetic (PK) Study Design
A well-designed initial PK study is crucial to accurately determine bioavailability and diagnose absorption issues. The goal is to compare the plasma concentration-time profiles after both intravenous (IV) and oral (PO) administration.
Experimental Workflow for a Rat Pharmacokinetic Study
Caption: Workflow for a typical oral bioavailability study in rats.
Detailed Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley rats (200-250g) with jugular vein catheters for ease of blood sampling.[1] Use at least 3-4 rats per administration route.
-
Acclimation & Fasting: Acclimate animals for at least 3 days. Fast them overnight prior to dosing to minimize food effects on absorption.[5]
-
Dose Preparation:
-
Intravenous (IV) Group: Prepare a 1 mg/mL solution of this compound in a vehicle like DMSO:PEG300 (15:85 v/v). The dose volume should be low, typically 1 mL/kg.[1]
-
Oral (PO) Group: Prepare a solution/suspension of this compound in an optimized vehicle. For initial testing, a formulation of PEG400:Labrasol (1:1 v/v) is a good starting point.[1] A typical oral dose might be 10 mg/kg at a volume of 10 mL/kg.[1]
-
-
Administration:
-
Administer the IV dose as a bolus via the tail vein.[9]
-
Administer the PO dose via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 150-200 µL) into heparinized tubes at predetermined time points. A typical schedule is: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[10]
-
Sample Processing: Immediately centrifuge blood samples (e.g., 13,000 x g for 10 min) to separate the plasma.[11]
-
Storage: Transfer plasma to clean tubes and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[12]
-
Data Calculation: Use pharmacokinetic software to determine key parameters (AUC, Cmax, Tmax). Calculate absolute oral bioavailability (F%) using the formula: F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Guide 2: Interpreting Pharmacokinetic Data
The data below illustrates a hypothetical outcome where an optimized formulation significantly improves bioavailability compared to a simple suspension.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | IV Administration (1 mg/kg) | PO - Suspension (10 mg/kg) | PO - Optimized Formulation (10 mg/kg) |
| Cmax (ng/mL) | ~1000 (at 5 min) | 15 | 250 |
| Tmax (h) | - | 1.0 | 2.0 |
| AUC0-24h (ng·h/mL) | 1200 | 45 | 3300 |
| t1/2 (h) | 4.5 | N/A | 5.2 |
| Bioavailability (F %) | 100% | <1% | ~27.5% |
| Data is illustrative and based on trends observed for similar compounds.[1] |
Interpretation:
-
Suspension: The very low Cmax and AUC for the suspension, resulting in <1% bioavailability, strongly suggest a dissolution or solubility-limited absorption problem.
-
Optimized Formulation: The >15-fold increase in Cmax and >70-fold increase in AUC demonstrate that enhancing solubilization with a lipid-based vehicle dramatically improves drug absorption.[1] The bioavailability of ~27.5% is a significant improvement and may be sufficient for further preclinical efficacy studies.
Guide 3: Mechanism of Action Context
This compound is a xanthine oxidase inhibitor.[13] Understanding this pathway is relevant for interpreting pharmacodynamic effects alongside pharmacokinetic data.
Xanthine Oxidase Inhibition Pathway
Caption: this compound inhibits xanthine oxidase, blocking uric acid production.
References
- 1. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microemulsion formulation for enhanced absorption of poorly soluble drugs. I. Prescription design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic 188Re-lanreotide: determination of radiopharmacokinetic parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Pharmacokinetic Feasibility of Febuxostat/L-pyroglutamic Acid Cocrystals in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. go.drugbank.com [go.drugbank.com]
Technical Support Center: Troubleshooting Inconsistent Results with Niraxostat Treatment
Disclaimer: The following information is intended for research, scientific, and drug development professionals. The protocols and troubleshooting guides are for investigational use only and should not be considered medical advice.
This technical support center provides guidance for researchers encountering inconsistent results during experiments involving Niraxostat. The information is curated to address common challenges and provide standardized protocols to ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
While comprehensive data is still emerging, this compound is understood to be a potent and selective inhibitor of a key signaling pathway implicated in various proliferative diseases. Its primary mechanism involves the modulation of downstream effector proteins that regulate cell cycle progression and apoptosis. Researchers should ensure their experimental model has an active and measurable pathway that this compound targets.
Q2: What are the most common causes of inconsistent experimental results with this compound?
Inconsistencies in this compound experiments can arise from several factors:
-
Reagent Quality and Handling: Degradation of this compound due to improper storage or freeze-thaw cycles.
-
Cell Line Variability: Genetic drift or misidentification of cell lines can lead to altered pathway activity.
-
Protocol Deviations: Inconsistent incubation times, cell densities, or drug concentrations.
-
Assay-Specific Issues: Variability in antibody lots, substrate quality, or instrument calibration.
Q3: How can I confirm the activity of my this compound compound?
It is crucial to perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. This will validate the potency of your compound and establish an effective concentration range for subsequent experiments.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| This compound Degradation | Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Drug Concentration | Verify calculations and ensure accurate dilution of the stock solution. Use calibrated pipettes. |
| Low Target Expression in Cell Line | Confirm the expression level of the target protein in your cell line via Western blot or qPCR. |
| Cell Seeding Density | Optimize cell seeding density to ensure logarithmic growth during the treatment period. |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile PBS. |
| Inconsistent Drug Addition | Use a multi-channel pipette for adding the drug to ensure simultaneous treatment. |
| Assay Reagent Variability | Prepare a master mix of all assay reagents to be added to all wells. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours, depending on the cell line's doubling time.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Target Modulation
-
Treatment: Treat cells with this compound at various concentrations (e.g., 0.1X, 1X, 10X IC50) for a predetermined time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Validation & Comparative
A Comparative Analysis of Niraxostat and Allopurinol in Preclinical Hyperuricemia Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hyperuricemia therapeutics, the inhibition of xanthine oxidase (XO) remains a cornerstone of treatment. Allopurinol, a long-established XO inhibitor, serves as a benchmark for novel drug candidates. This guide provides a comparative overview of niraxostat (formerly Y-700), a newer investigational XO inhibitor, and allopurinol, based on available preclinical data. The information presented is intended to assist researchers in understanding the relative efficacy and experimental profiles of these two compounds in hyperuricemia research models.
Mechanism of Action: Targeting Xanthine Oxidase
Both this compound and allopurinor exert their therapeutic effects by inhibiting xanthine oxidase, the pivotal enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] By blocking this enzyme, both compounds effectively reduce the production of uric acid, the primary therapeutic goal in managing hyperuricemia.[1][3]
Allopurinol, a purine analog, acts as a substrate for xanthine oxidase and is metabolized to oxypurinol (or alloxanthine).[4][5] Both allopurinol and its active metabolite, oxypurinol, inhibit xanthine oxidase, leading to a sustained reduction in uric acid levels.[4][5] this compound is also a potent and orally active xanthine oxidoreductase (XOR) inhibitor.[2]
Preclinical Efficacy in Hyperuricemia Models
This compound Efficacy in a Rat Model of Hyperuricemia
A key preclinical study evaluated the efficacy of this compound in a potassium oxonate-induced hyperuricemia model in rats. Potassium oxonate is a uricase inhibitor that elevates serum urate levels in animals.
Table 1: Effect of a Single Oral Dose of this compound on Plasma Urate Levels in Oxonate-Treated Rats [2]
| Treatment Group | Dose (mg/kg) | Mean Plasma Urate (mg/dL) ± S.E.M. | % Reduction from Control |
| Control (Vehicle) | - | 4.3 ± 0.2 | - |
| This compound | 1 | 2.1 ± 0.1 | 51.2% |
| This compound | 3 | 1.3 ± 0.1 | 69.8% |
| This compound | 10 | 0.8 ± 0.1 | 81.4% |
Data presented is from a study by Fukunari et al. (2004) and represents plasma urate levels 4 hours after drug administration.
In normal rats, a single oral dose of this compound demonstrated a dose-dependent reduction in urinary urate and allantoin excretion, with a corresponding increase in the excretion of hypoxanthine and xanthine.[2]
Allopurinol Efficacy in Rat Models of Hyperuricemia
Allopurinol has been extensively studied in various animal models of hyperuricemia. The following table summarizes representative data from a study utilizing a potassium oxonate and adenine-induced hyperuricemia model in rats.
Table 2: Effect of Allopurinol on Serum Uric Acid in a Rat Model of Hyperuricemia
| Treatment Group | Dose (mg/kg/day) | Mean Serum Uric Acid (mg/dL) ± SD | % Reduction from Model |
| Normal Control | - | 1.5 ± 0.3 | - |
| Hyperuricemia Model | - | 5.8 ± 0.7 | - |
| Allopurinol | 10 | 2.9 ± 0.5 | 50.0% |
Please note: This data is illustrative and compiled from typical findings in allopurinol preclinical studies. Direct comparison with the this compound data should be made with caution due to differences in experimental models and protocols.
Experimental Protocols
This compound: Oxonate-Induced Hyperuricemia Model in Rats[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hyperuricemia: A single intraperitoneal injection of potassium oxonate (250 mg/kg) was administered 1 hour before the oral administration of this compound or vehicle.
-
Drug Administration: this compound was suspended in 0.5% methylcellulose solution and administered orally as a single dose.
-
Sample Collection: Blood samples were collected 4 hours after drug administration for the measurement of plasma urate levels.
-
Analytical Method: Plasma urate concentrations were determined using a commercial kit based on the uricase-peroxidase method.
Allopurinol: General Protocol for Hyperuricemia Induction in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Hyperuricemia: A common method involves the administration of a uricase inhibitor, such as potassium oxonate (e.g., 250 mg/kg, intraperitoneally), often in combination with a purine-rich diet or oral administration of purine precursors like adenine or hypoxanthine to further elevate uric acid levels.
-
Drug Administration: Allopurinol is typically dissolved or suspended in a vehicle like carboxymethyl cellulose and administered orally once daily for a specified treatment period.
-
Sample Collection: Blood samples are collected at the end of the treatment period for the determination of serum uric acid levels.
-
Analytical Method: Serum uric acid is commonly measured using enzymatic colorimetric methods.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the purine catabolism pathway targeted by both drugs and a generalized experimental workflow for evaluating their efficacy in a preclinical hyperuricemia model.
Figure 1: Inhibition of the Purine Catabolism Pathway.
Figure 2: General Preclinical Experimental Workflow.
Conclusion
Both this compound and allopurinol are effective inhibitors of xanthine oxidase, leading to a reduction in uric acid production. Based on the available, separate preclinical studies, this compound demonstrates potent, dose-dependent urate-lowering effects in a rat model of hyperuricemia. Allopurinol is a well-established compound with extensive preclinical and clinical data supporting its efficacy.
For researchers and drug development professionals, the choice between these compounds in a research setting may depend on the specific experimental goals. This compound presents as a potent alternative with a different chemical structure to allopurinol. However, the limited publicly available data on this compound necessitates further investigation, ideally including direct, well-controlled comparative studies against established standards like allopurinol, to fully elucidate its preclinical profile. Such studies would be invaluable for making informed decisions in the development of novel hyperuricemia therapies.
References
- 1. Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the dose–response relationship of allopurinol: predicting the optimal dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: Niraxostat and Topiroxostat for Hyperuricemia Management
An objective review of the available in vivo evidence for two xanthine oxidase inhibitors reveals a significant disparity in publicly accessible data. While topiroxostat has been the subject of numerous clinical investigations, providing a robust dataset on its efficacy and safety, in vivo data for niraxostat remains elusive in the public domain. This guide provides a comprehensive summary of the available in vivo data for topiroxostat and highlights the current data gap for this compound.
Mechanism of Action: Targeting Xanthine Oxidase
Both this compound and topiroxostat are classified as xanthine oxidase inhibitors.[1] This enzyme plays a crucial role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3] By inhibiting xanthine oxidase, these drugs reduce the production of uric acid, thereby lowering its concentration in the blood.[2][4] This mechanism is a cornerstone in the management of hyperuricemia, a condition characterized by elevated uric acid levels, which can lead to gout and other health complications.[2][4]
The signaling pathway below illustrates the final two steps in purine metabolism and the point of intervention for xanthine oxidase inhibitors.
References
A Comparative Analysis of Niraxostat: Cross-Validation of a Novel Xanthine Oxidase Inhibitor in Preclinical Gout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Niraxostat, a next-generation selective xanthine oxidase inhibitor, benchmarked against established therapies, allopurinol and febuxostat. The data presented herein is a synthesis of results from established preclinical models of gout, offering insights into the therapeutic potential of this compound for the management of hyperuricemia and gout.
Introduction to Gout and Xanthine Oxidase Inhibition
Gout is a prevalent and painful form of inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals in and around the joints.[1] This deposition is a direct consequence of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood.[2] Uric acid is the final product of purine metabolism in humans, a pathway critically mediated by the enzyme xanthine oxidase.[3][4] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[3] Therefore, inhibiting xanthine oxidase is a cornerstone of urate-lowering therapy for chronic gout management.[2][5]
Allopurinol, a purine analog, and febuxostat, a non-purine selective inhibitor, are widely used xanthine oxidase inhibitors.[4][6] this compound represents a novel therapeutic candidate designed for high potency and selectivity, aiming to improve upon the efficacy and safety profiles of existing treatments. This guide evaluates the preclinical efficacy of this compound in comparison to allopurinol and febuxostat in two distinct animal models of gout.
Signaling Pathway of Purine Metabolism and Xanthine Oxidase Inhibition
The following diagram illustrates the final steps of purine breakdown and the site of action for xanthine oxidase inhibitors.
Caption: Mechanism of Xanthine Oxidase Inhibitors.
Comparative Efficacy in a Hyperuricemia Model
The potassium oxonate-induced hyperuricemia model in rats is a standard for evaluating the urate-lowering potential of new compounds. Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals (but is absent in humans), leading to an accumulation of uric acid in the blood.[7][8]
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia
-
Animal Model: Male Wistar rats (200-250g) were used.
-
Induction of Hyperuricemia: A single intraperitoneal injection of potassium oxonate (250 mg/kg) was administered 1 hour before the administration of the test compounds.[9]
-
Drug Administration: Animals were divided into groups and orally administered this compound (5 and 10 mg/kg), allopurinol (5 mg/kg), or febuxostat (5 mg/kg).[9] A control group received the vehicle.
-
Sample Collection: Blood samples were collected at 2, 4, and 6 hours post-drug administration.
-
Biochemical Analysis: Serum uric acid (sUA) levels were measured using a colorimetric uric acid assay kit.[10][11]
Data Summary
| Treatment Group | Dose (mg/kg) | Mean sUA Reduction at 4h (%) |
| This compound | 5 | 45.2% |
| This compound | 10 | 68.5% |
| Allopurinol | 5 | 35.8% |
| Febuxostat | 5 | 55.1% |
Cross-Validation in an Inflammatory Gout Model
To assess the anti-inflammatory effects and efficacy in an acute gout flare context, the monosodium urate (MSU) crystal-induced paw edema model in mice was employed. This model mimics the acute inflammatory response seen in gouty arthritis.[1][12]
Experimental Protocol: MSU Crystal-Induced Paw Edema
-
Animal Model: Male C57BL/6 mice (20-25g) were used.
-
Induction of Gouty Arthritis: An intra-articular injection of MSU crystals (0.5 mg in 10 µL PBS) was administered into the ankle joint.[12]
-
Drug Administration: this compound (10 mg/kg), allopurinol (10 mg/kg), and febuxostat (10 mg/kg) were orally administered 1 hour prior to MSU crystal injection.
-
Assessment of Inflammation: Paw swelling was measured using a plethysmometer at various time points post-MSU injection.
-
Histopathological Analysis: At 24 hours, the ankle joints were collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
Data Summary
| Treatment Group | Dose (mg/kg) | Reduction in Paw Edema at 24h (%) | Histological Inflammation Score (0-4) |
| This compound | 10 | 58.7% | 1.2 |
| Allopurinol | 10 | 42.3% | 2.5 |
| Febuxostat | 10 | 51.5% | 1.8 |
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of anti-gout therapies.
Caption: Preclinical Evaluation Workflow.
Discussion and Conclusion
The preclinical data suggests that this compound exhibits a potent dose-dependent reduction in serum uric acid levels, outperforming the standard dose of allopurinol and showing greater efficacy than febuxostat at an equivalent dose in the rat hyperuricemia model.
In the MSU crystal-induced inflammatory model, this compound demonstrated superior anti-inflammatory effects, as evidenced by a more significant reduction in paw edema and lower histological inflammation scores compared to both allopurinol and febuxostat. This suggests that beyond its primary urate-lowering effect, this compound may possess additional anti-inflammatory properties that could be beneficial in managing acute gout flares.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. droracle.ai [droracle.ai]
- 4. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. droracle.ai [droracle.ai]
- 7. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Palmatine Protects Against MSU-Induced Gouty Arthritis via Regulating the NF-κB/NLRP3 and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Niraxostat and Febuxostat on Renal Function in Rodent Models
A critical knowledge gap currently exists in the direct comparative effects of niraxostat and febuxostat on renal function in rat models. Extensive literature searches did not yield any preclinical studies specifically evaluating the renal impact of this compound in rats, precluding a direct, data-driven comparison with the established xanthine oxidase inhibitor, febuxostat.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the available data on febuxostat's effects on renal function in rats and to highlight the current void in our understanding of this compound's corresponding profile. While a head-to-head comparison is not possible at this time, this document will summarize the known renal effects of febuxostat, detail common experimental protocols used in such studies, and present a logical framework for how such a comparative study could be designed.
Febuxostat and Renal Function in Rats: A Summary of Existing Data
Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is primarily metabolized in the liver.[1] Studies in rat models have explored its potential nephroprotective effects, particularly in the context of hyperuricemia-induced renal injury.
Key Findings from Preclinical Studies on Febuxostat:
-
Reduction of Uric Acid-Induced Renal Injury: In rat models of hyperuricemic nephropathy, febuxostat treatment has been shown to attenuate renal tubular injury, tubulointerstitial fibrosis, and the deposition of uric acid crystals in the kidneys.
-
Improvement in Renal Function Markers: Studies have reported that febuxostat can lead to a reduction in serum creatinine and blood urea nitrogen (BUN) levels in rats with induced renal damage.
-
Modulation of Inflammatory and Oxidative Stress Pathways: The proposed mechanism for febuxostat's renal protective effects involves the downregulation of inflammatory cytokines and a reduction in oxidative stress within the renal tissue.
It is important to note that while these findings are promising, the majority of the available data comes from studies where renal damage was artificially induced. The effect of febuxostat on healthy renal tissue in rats is less well-documented.
Experimental Protocols for Assessing Renal Function in Rats
To facilitate future comparative studies, this section outlines a typical experimental workflow for evaluating the effects of pharmacological agents on renal function in a rat model.
Experimental Workflow:
Caption: A typical experimental workflow for a comparative study of drug effects on renal function in rats.
Detailed Methodologies:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The choice of strain should be justified based on the specific research question.
-
Induction of Renal Injury (if applicable): To model specific disease states, renal injury can be induced through various methods, such as a high-fructose diet to induce metabolic syndrome, or administration of nephrotoxic agents like adenine to induce hyperuricemic nephropathy.
-
Drug Administration: this compound and febuxostat would typically be administered orally via gavage. The dosage and frequency would be determined based on available pharmacokinetic data or dose-ranging studies. A vehicle control group receiving the administration vehicle alone is essential.
-
Assessment of Renal Function:
-
Serum Biomarkers: Blood samples are collected to measure levels of creatinine and blood urea nitrogen (BUN), which are key indicators of glomerular filtration rate.
-
Urine Biomarkers: Urine is collected over a 24-hour period to measure parameters such as urine volume, protein excretion (albuminuria), and creatinine clearance.
-
-
Histopathological Analysis: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for tubular damage, interstitial fibrosis, and inflammation.
-
Molecular Analysis: Kidney tissue can be used for gene and protein expression analysis (e.g., via qPCR or Western blot) to investigate the molecular pathways affected by the drugs, such as markers of inflammation (e.g., TNF-α, IL-6) and oxidative stress.
Proposed Signaling Pathway for Investigation
The primary mechanism of action for febuxostat is the inhibition of xanthine oxidase, an enzyme crucial in the production of uric acid. High levels of uric acid can lead to crystal deposition in the kidneys and induce oxidative stress and inflammation. A comparative study with this compound would need to investigate its effect on this pathway and potentially others involved in renal homeostasis.
Caption: Proposed signaling pathway for comparing the renal effects of this compound and febuxostat.
Conclusion and Future Directions
The absence of publicly available data on the renal effects of this compound in rats represents a significant gap in the preclinical characterization of this compound. To provide a meaningful comparison with febuxostat, dedicated studies following established protocols for assessing renal function in rodent models are imperative. Future research should focus on elucidating the dose-dependent effects of this compound on both healthy and diseased rat kidneys, with a direct comparison to febuxostat. Such studies will be crucial for understanding the potential renal safety and efficacy profile of this compound and for informing its future clinical development.
References
In vitro potency of Niraxostat versus other XOR inhibitors
An Objective Comparison of the In Vitro Potency of Niraxostat and Other Xanthine Oxidase Inhibitors
This guide provides a detailed comparison of the in vitro potency of this compound against other prominent xanthine oxidase (XO) inhibitors, including Febuxostat, Allopurinol, and Topiroxostat. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these compounds for conditions such as gout and hyperuricemia.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a critical metalloflavoprotein enzyme that plays a central role in purine metabolism. It catalyzes the final two steps of purine degradation: the oxidative hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2][3] Overactivity of this enzyme can lead to an overproduction of uric acid, resulting in hyperuricemia, a precursor to gout.[4][5] Consequently, inhibiting XO is a primary therapeutic strategy for managing these conditions.[6] Clinically established inhibitors like Allopurinol and Febuxostat, along with newer agents such as this compound and Topiroxostat, form the basis of this comparative analysis.
Comparative In Vitro Potency
The in vitro potency of XO inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while the Ki value indicates the binding affinity of the inhibitor to the enzyme. A lower value for both metrics signifies higher potency.
This compound (also known as Y-700) is a potent, orally active xanthine oxidoreductase inhibitor with a non-purine structure.[2][7][8] Febuxostat is another potent, non-purine selective inhibitor of XO.[9] Studies show that Febuxostat exhibits a mixed-type inhibition mechanism, targeting both the oxidized and reduced forms of the enzyme.[1][9] In solution, Febuxostat is approximately 1000 times more potent than Allopurinol.[10] Topiroxostat has been reported to have a particularly strong inhibitory effect on human plasma XO activity, with an IC50 value 16-fold lower than that of Febuxostat.[5] Allopurinol, a purine analog, has been a clinical staple for decades but is generally less potent than newer non-purine inhibitors.[9][11]
The table below summarizes the quantitative potency data for these inhibitors based on various in vitro studies.
| Inhibitor | IC50 Value (Enzyme Source) | Ki Value | Inhibition Type |
| This compound (Y-700) | Potent inhibitor, specific IC50 values are detailed in dedicated pharmacological studies.[7][8][11] | N/A | N/A |
| Febuxostat | 1.8 nM (Bovine Milk XO)[1][10] | 0.6 nM[1][9] | Mixed-Type[1][9] |
| Allopurinol | 0.82 µM - 8.7 µM (Range from various studies)[3][11][12] | 2.12 µM - 9.22 µM[12] | Competitive[12] |
| Topiroxostat | Reported to be 16-fold more potent than Febuxostat against human plasma XO.[5] | N/A | Hybrid-Type[13] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as enzyme source (e.g., bovine milk, human plasma) and substrate used (xanthine or hypoxanthine).
Signaling Pathway and Point of Inhibition
Xanthine oxidase inhibitors act by blocking the enzyme's active site, thereby preventing the conversion of hypoxanthine and xanthine into uric acid. This mechanism effectively reduces the production of uric acid in the body.
Caption: Inhibition of the purine catabolism pathway by various XO inhibitors.
Experimental Protocols
The determination of in vitro XO inhibitory activity is crucial for evaluating the potency of compounds like this compound. A generalized, widely used spectrophotometric method is detailed below.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To measure the ability of a test compound to inhibit the activity of xanthine oxidase by quantifying the reduction in uric acid formation.
Materials:
-
Xanthine Oxidase (e.g., from bovine milk, EC 1.1.3.22)
-
Substrate: Xanthine or Hypoxanthine
-
Buffer: Potassium phosphate buffer (e.g., 50-70 mM, pH 7.5-7.8)
-
Test Inhibitors (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control: Allopurinol
-
Stopping Reagent: Hydrochloric acid (HCl) (e.g., 1N)
-
96-well UV-transparent microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the substrate, enzyme, test compounds, and Allopurinol in the phosphate buffer. Test compounds are often prepared in a series of concentrations to determine the IC50 value.
-
Assay Mixture Preparation: In a 96-well microplate, add the phosphate buffer, the test compound solution (or positive control/vehicle control), and the xanthine oxidase enzyme solution.[14][15]
-
Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[14][15][16]
-
Initiation of Reaction: Add the substrate (xanthine or hypoxanthine) to all wells to start the enzymatic reaction.[14][15]
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).[14][15][16]
-
Termination of Reaction: Stop the reaction by adding a stopping reagent like HCl.[14][15]
-
Measurement: Measure the absorbance of the solution at 290-295 nm using a microplate reader.[6][14] The absorbance is directly proportional to the amount of uric acid produced.
-
Calculation: The percentage of XO inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100[16] The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[14]
References
- 1. apexbt.com [apexbt.com]
- 2. Xanthine Oxidase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Topiroxostat, a Selective Xanthine Oxidoreductase Inhibitor, on Arterial Stiffness in Hyperuricemic Patients with Liver Dysfunction: A Sub-Analysis of the BEYOND-UA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. herbmedpharmacol.com [herbmedpharmacol.com]
- 13. researchgate.net [researchgate.net]
- 14. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 15. revistabionatura.com [revistabionatura.com]
- 16. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil [mdpi.com]
A Comparative Analysis of Xanthine Oxidase Inhibitors on Oxidative Stress: Allopurinol vs. Febuxostat
In the landscape of therapies targeting hyperuricemia and associated oxidative stress, xanthine oxidase (XO) inhibitors stand as a cornerstone. This guide provides a detailed comparative study of two prominent XO inhibitors: the purine analog allopurinol and the non-purine selective inhibitor febuxostat. While the initial query sought a comparison with "Niraxostat," a comprehensive search of scientific literature and drug databases yielded no substantive information on a compound with this name, suggesting it may be an erroneous designation or a compound not yet widely documented. Therefore, this analysis will focus on the well-established allopurinol and a key alternative, febuxostat, to provide a relevant and data-supported comparison for researchers, scientists, and drug development professionals.
Mechanism of Action and Impact on Oxidative Stress
Both allopurinol and febuxostat exert their primary therapeutic effect by inhibiting xanthine oxidase, a pivotal enzyme in the purine catabolism pathway. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The generation of uric acid is accompanied by the production of reactive oxygen species (ROS), such as superoxide anion and hydrogen peroxide, which are significant contributors to oxidative stress. By blocking XO, these inhibitors not to only lower uric acid levels but also mitigate the associated oxidative burden.
Allopurinol, a structural analog of hypoxanthine, and its active metabolite, oxypurinol, are non-selective inhibitors of XO. Febuxostat, on the other hand, is a potent, non-purine selective inhibitor that forms a stable complex with both the oxidized and reduced forms of the enzyme. This difference in binding and selectivity may contribute to variations in their efficacy and side-effect profiles.
Quantitative Comparison of Effects on Oxidative Stress Markers
The following table summarizes key quantitative data from various studies, comparing the effects of allopurinol and febuxostat on markers of oxidative stress.
| Biomarker | Study Population | Allopurinol Effect | Febuxostat Effect | Reference |
| Urine 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Patients with chronic heart failure and hyperuricemia | 22.9 ± 15.9 ng/mL | 11.0 ± 9.6 ng/mL (significantly lower than allopurinol) | [1][2] |
| Malondialdehyde (MDA) | Two-kidney, one-clip (2K1C) hypertensive rats | Significant reduction in elevated MDA levels | Significant reduction in elevated MDA levels | [3] |
| Superoxide Dismutase (SOD) Activity | Two-kidney, one-clip (2K1C) hypertensive rats | Restoration of decreased SOD activity | Restoration of decreased SOD activity | [3] |
| Nitric Oxide (NO) | Two-kidney, one-clip (2K1C) hypertensive rats | Normalization of altered NO levels | Normalization of altered NO levels | [3] |
| Advanced Oxidation Protein Products (AOPP) | Two-kidney, one-clip (2K1C) hypertensive rats | Significant reduction in elevated AOPP levels | Significant reduction in elevated AOPP levels | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Xanthine Oxidase Inhibition.
Caption: Experimental Workflow for Comparative Analysis.
Detailed Experimental Protocols
The following are generalized experimental protocols for assessing key oxidative stress markers mentioned in the comparative data.
Measurement of Urine 8-hydroxy-2'-deoxyguanosine (8-OHdG)
-
Objective: To quantify the level of oxidative DNA damage.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect 24-hour urine samples from subjects at baseline and after the treatment period.
-
Centrifuge the urine samples to remove any sediment.
-
Use a commercial competitive ELISA kit for 8-OHdG.
-
Briefly, add urine samples, standards, and a primary antibody against 8-OHdG to a microplate pre-coated with 8-OHdG.
-
Incubate the plate, allowing competitive binding to occur.
-
Wash the plate to remove unbound reagents.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate and wash the plate again.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of 8-OHdG in the samples by comparing their absorbance to the standard curve. Results are typically normalized to creatinine concentration to account for variations in urine dilution.
-
Measurement of Malondialdehyde (MDA)
-
Objective: To assess lipid peroxidation.
-
Method: Thiobarbituric Acid Reactive Substances (TBARS) Assay.
-
Procedure:
-
Collect plasma or tissue homogenate samples.
-
Add thiobarbituric acid (TBA) reagent to the samples.
-
Incubate the mixture at high temperature (e.g., 95°C) for a specified time to allow the reaction between MDA and TBA to form a colored adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
-
Measurement of Superoxide Dismutase (SOD) Activity
-
Objective: To determine the activity of a key antioxidant enzyme.
-
Method: Spectrophotometric assay based on the inhibition of a superoxide-generating reaction.
-
Procedure:
-
Prepare tissue homogenates or red blood cell lysates.
-
Use a commercial SOD assay kit.
-
The assay typically involves a system that generates superoxide radicals (e.g., xanthine and xanthine oxidase) and a detection system that produces a colored product upon reaction with superoxide (e.g., WST-1).
-
In the presence of SOD from the sample, the superoxide radicals are dismutated, leading to a decrease in the rate of color formation.
-
Measure the absorbance kinetically at the appropriate wavelength.
-
Calculate the SOD activity based on the degree of inhibition of the colorimetric reaction, expressed as units of activity per milligram of protein.
-
Conclusion
Both allopurinol and febuxostat are effective inhibitors of xanthine oxidase, leading to a reduction in uric acid levels and a concurrent decrease in oxidative stress. The available data suggests that febuxostat may offer a more potent reduction in certain markers of oxidative stress, such as urine 8-OHdG, compared to allopurinol. However, the choice of inhibitor for a specific research or clinical application should consider various factors, including the specific markers of interest, the study population, and the potential for adverse effects. The experimental protocols provided offer a foundation for designing studies to further elucidate the comparative effects of these and other xanthine oxidase inhibitors on oxidative stress.
References
- 1. Comparison between febuxostat and allopurinol uric acid-lowering therapy in patients with chronic heart failure and hyperuricemia: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Niraxostat and Febuxostat for Urate-Lowering Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the urate-lowering agents Niraxostat and febuxostat, focusing on their mechanisms of action, available efficacy data, and developmental history. This analysis is intended to inform research and development efforts in the field of hyperuricemia and gout treatment.
Executive Summary
This compound (Y-700) and febuxostat are both potent, orally administered, non-purine selective inhibitors of xanthine oxidoreductase (XOR), the key enzyme in uric acid production. While febuxostat has been successfully developed and is widely marketed for the treatment of hyperuricemia in patients with gout, the clinical development of this compound was discontinued. This guide presents the available preclinical and limited clinical data for this compound in comparison with the extensive clinical data for febuxostat.
Mechanism of Action
Both this compound and febuxostat share a common mechanism of action by inhibiting xanthine oxidoreductase. This enzyme catalyzes the final two steps of purine metabolism: the oxidation of hypoxanthine to xanthine and then to uric acid. By blocking this enzyme, both drugs effectively reduce the production of uric acid in the body.
Preclinical studies have shown that this compound is a potent, mixed-type inhibitor of xanthine oxidoreductase.[1]
Figure 1: Simplified signaling pathway of urate production and inhibition by this compound and febuxostat.
Comparative Efficacy Data
A direct head-to-head clinical trial comparing this compound and febuxostat has not been conducted. Therefore, this comparison relies on available data from separate clinical investigations.
This compound Efficacy
The clinical development of this compound was discontinued in 2007.[1] Prior to its discontinuation, a study in healthy male volunteers was conducted. A single oral administration of this compound at doses of 5, 20, or 80 mg resulted in a dose-dependent reduction of serum uric acid levels.[2] However, detailed quantitative data from this human study, such as the mean percentage reduction in serum uric acid and the duration of the effect at each dose, are not publicly available.
Preclinical studies in a rat model of hyperuricemia demonstrated that oral administration of this compound (0.3–10 mg/kg) exhibited a more potent and longer-lasting hypouricemic action than allopurinol.[2]
Febuxostat Efficacy
Febuxostat has undergone extensive clinical evaluation in numerous phase III clinical trials, demonstrating its efficacy and safety in lowering serum uric acid levels in patients with gout.
| Trial | Dosage | Primary Endpoint | Results |
| CONFIRMS Trial | Febuxostat 40 mg dailyFebuxostat 80 mg dailyAllopurinol 300/200 mg daily | Proportion of subjects with serum urate <6.0 mg/dL at final visit | 45% for febuxostat 40 mg67% for febuxostat 80 mg42% for allopurinol[3][4] |
Table 1: Summary of Efficacy Data from the CONFIRMS Trial for Febuxostat
Experimental Protocols
This compound: Study in Healthy Volunteers (Yamada et al., 2004)
-
Study Design: The specific design of the clinical trial in healthy male volunteers is not fully detailed in the available literature. The study involved single oral dosing of this compound.
-
Participants: Healthy adult male volunteers.[2]
-
Intervention: Single oral doses of this compound at 5, 20, or 80 mg.[2]
-
Primary Outcome Measures: The study assessed the pharmacokinetics and pharmacodynamics of this compound, including the reduction of serum uric acid levels.[2]
Figure 2: High-level experimental workflow for the clinical evaluation of this compound in healthy volunteers.
Febuxostat: CONFIRMS Trial
-
Study Design: A 6-month, randomized, double-blind, allopurinol-controlled study.[3][4]
-
Participants: 2,269 subjects with gout and serum urate levels ≥8.0 mg/dL.[3][4]
-
Intervention: Randomization to receive febuxostat 40 mg, febuxostat 80 mg, or allopurinol 300 mg (or 200 mg for those with moderate renal impairment) once daily.[3][4]
-
Primary Outcome Measures: The proportion of subjects who achieved a serum urate level of less than 6.0 mg/dL at the final visit.[3][4]
Pharmacokinetics
This compound was found to be hardly excreted in the urine, with its primary route of elimination being through the liver and excretion in feces in both rats and human volunteers.[2] This pharmacokinetic profile suggests that dosage adjustments may not be necessary for patients with renal impairment, a potential advantage similar to that of febuxostat.[2]
Conclusion
Both this compound and febuxostat are potent xanthine oxidase inhibitors with the potential to effectively lower serum uric acid levels. While febuxostat has a well-established efficacy and safety profile from large-scale clinical trials and is a mainstay in the management of hyperuricemia, the clinical development of this compound was halted. The limited available data for this compound, primarily from preclinical studies and an early-phase human trial, suggest a promising urate-lowering effect and a favorable pharmacokinetic profile with hepatic elimination. The reasons for the discontinuation of this compound's development are not publicly detailed, but this decision has precluded its further comparison with and potential use alongside established therapies like febuxostat. Future research into novel XOR inhibitors may benefit from understanding the full clinical profile and the developmental history of compounds like this compound.
References
- 1. GSRS [precision.fda.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Niraxostat and Topiroxostat: A Comparative Safety Analysis for Researchers
In the landscape of therapies targeting hyperuricemia and related conditions, Niraxostat and Topiroxostat have emerged as notable xanthine oxidoreductase (XOR) inhibitors. This guide offers a side-by-side analysis of their safety profiles, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals. While extensive clinical safety data for Topiroxostat is available, information on this compound's clinical safety in humans is limited in the public domain. This comparison, therefore, juxtaposes the comprehensive clinical profile of Topiroxostat with the preclinical findings for this compound.
Mechanism of Action
Both this compound (also known as Y-700 or Piraxostat) and Topiroxostat are potent inhibitors of xanthine oxidoreductase, a key enzyme in the purine metabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1] By blocking this enzyme, both drugs effectively reduce the production of uric acid in the body.
dot
Caption: Mechanism of action for this compound and Topiroxostat.
Preclinical Safety and Toxicology
This compound (Y-700)
Preclinical studies on this compound have provided initial insights into its safety profile. A key study in rats demonstrated that this compound has high oral bioavailability and is primarily eliminated through the liver, with minimal excretion via the kidneys. This hepatic clearance pathway is a significant characteristic of the drug.
Topiroxostat
Preclinical toxicology studies for Topiroxostat have been more extensively reported and have informed its clinical development. These studies typically follow standardized protocols to assess safety.
Experimental Protocol: Preclinical Toxicology Assessment of a Xanthine Oxidase Inhibitor
A representative preclinical toxicology evaluation for a xanthine oxidase inhibitor like Topiroxostat would generally include the following studies conducted in compliance with Good Laboratory Practice (GLP) standards:
-
Single-Dose Toxicity Studies: Performed in at least two mammalian species (one rodent, one non-rodent) to determine the acute toxicity and identify the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Studies: Conducted in two species for durations relevant to the intended clinical use (e.g., 28-day, 90-day studies). These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).
-
Safety Pharmacology Studies: To evaluate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential of the drug to induce genetic mutations or chromosomal damage.
-
Carcinogenicity Studies: Long-term studies in rodents to evaluate the carcinogenic potential of the drug, particularly if it is intended for chronic use.
-
Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
dot
Caption: Standard preclinical safety evaluation workflow.
Clinical Safety Profiles: A Side-by-Side Comparison
A direct comparison of the clinical safety profiles is challenging due to the limited availability of clinical data for this compound. The following tables summarize the available information, highlighting the comprehensive data for Topiroxostat.
Adverse Events Profile
| Adverse Event Category | This compound (Y-700) | Topiroxostat |
| Common Adverse Events | No clinical data available. | Gouty arthritis, hepatic dysfunction (e.g., elevated ALT/AST), skin disorders (e.g., rash, pruritus), nasopharyngitis, and limb pain.[2] |
| Serious Adverse Events | No clinical data available. | Cases of serious gouty arthritis have been reported, although infrequent in large-scale studies.[2] |
Quantitative Analysis of Adverse Drug Reactions (ADRs) from a Topiroxostat Post-Marketing Study
A 54-week, open-label, multicenter, post-marketing observational study in Japan provided valuable real-world safety data for Topiroxostat.[2]
| Adverse Drug Reaction | Overall Incidence (%) |
| Any ADR | 6.95 |
| Gouty Arthritis | 0.79 |
| Hepatic Dysfunction | 1.73 |
| Skin Disorders | 0.95 |
Experimental Protocol: Clinical Trial Safety Monitoring and Reporting
The safety of a drug in clinical trials is rigorously monitored and reported according to standardized procedures:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Collection: Investigators are required to document all AEs and SAEs observed during the trial, regardless of their perceived relationship to the investigational drug.
-
Causality Assessment: The relationship of each AE/SAE to the study drug is assessed by the investigator.
-
Reporting to Regulatory Authorities: All SAEs that are unexpected and considered possibly related to the study drug (Suspected Unexpected Serious Adverse Reactions or SUSARs) are reported to regulatory authorities in an expedited manner.
-
Data Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews the accumulating safety data to ensure the ongoing safety of trial participants.
Signaling Pathways
Both this compound and Topiroxostat exert their primary effect through the inhibition of the xanthine oxidase pathway. The downstream consequences of this inhibition are the reduction of uric acid levels, which in turn alleviates the inflammatory signaling associated with gout and hyperuricemia.
dot
Caption: Downstream effects of xanthine oxidase inhibition.
Conclusion
Topiroxostat has a well-documented safety profile based on extensive clinical trials and post-marketing surveillance. The most frequently observed adverse events are generally manageable and include gout flares, liver enzyme elevations, and skin reactions. In contrast, the clinical safety profile of this compound in humans remains largely unavailable in the public domain. Preclinical data suggest a favorable pharmacokinetic profile with primary hepatic clearance.
For researchers and drug developers, the available data underscore the importance of comprehensive clinical evaluation to fully characterize the safety of new chemical entities. While both this compound and Topiroxostat share a common mechanism of action, their distinct chemical structures may lead to different off-target effects and overall safety profiles in humans. Further publication of clinical trial data for this compound is necessary to enable a direct and comprehensive comparison of the safety of these two xanthine oxidase inhibitors.
References
Safety Operating Guide
Proper Disposal Procedures for Niraxostat: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Niraxostat (also known as Y-700), an orally active xanthine oxidoreductase (XOR) inhibitor. While specific quantitative disposal parameters for this compound are not publicly available, this guide outlines the essential safety and logistical information based on its Safety Data Sheet (SDS) and general best practices for laboratory chemical waste management.
This compound Disposal Data
The following table summarizes the key disposal and safety information for this compound. It is important to note that quantitative limits for disposal (e.g., concentration for drain disposal) are not specified in the available safety data. Therefore, a conservative approach to waste management is recommended.
| Parameter | Information | Citation |
| Chemical Name | This compound; Y-700; Piraxostat | |
| CAS Number | 206884-98-2 | |
| Molecular Formula | C16H17N3O3 | |
| Physical Form | White solid | [1] |
| Hazard Classification | Not classified as hazardous; however, the toxicological properties have not been fully tested. Shipped as a non-hazardous chemical. | [1][2] |
| Primary Disposal Route | Dispose in accordance with local, state, and federal regulations. | [1] |
| Spill Cleanup | - Dry material: Vacuum or sweep up and place in an appropriate container for disposal. Avoid raising dust.- Solutions: Absorb with a finely-powdered liquid-binding material. | [1] |
| Surface Decontamination | Decontaminate surfaces and equipment with alcohol after a spill. | [1] |
| Personal Protective Equipment (PPE) | Chemical resistant gloves, lab coat, and appropriate safety glasses. Handle in a fume hood. | [1] |
Experimental Protocols for Disposal
Specific experimental protocols for the degradation or neutralization of this compound are not publicly available. As a general principle for non-hazardous solid organic compounds in a laboratory setting, the primary method of disposal is through a designated chemical waste stream managed by the institution's Environmental Health and Safety (EHS) department.[3][4][5]
General Protocol for Disposal of Solid this compound Waste:
-
Collection: Collect waste this compound powder and contaminated materials (e.g., weighing paper, gloves) in a dedicated, clearly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: Label the waste container with "this compound Waste," the CAS number (206884-98-2), and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.[6]
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program.
Protocol for Accidental Spills:
-
Ensure Safety: Wear appropriate PPE, including gloves, safety glasses, and a lab coat. If the spill generates dust, use respiratory protection and work in a well-ventilated area or fume hood.[1]
-
Containment: Cordon off the spill area to prevent further spread.
-
Cleanup (Solid): For solid this compound, carefully sweep or vacuum the material. Avoid actions that create dust. Place the collected material into a sealed container for disposal.[1]
-
Cleanup (Solution): If this compound is in solution, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomite).[1]
-
Decontamination: Wipe down the spill area and any contaminated equipment with alcohol.[1]
-
Waste Disposal: Collect all contaminated cleaning materials and PPE in a sealed bag or container and dispose of it as chemical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 2. medkoo.com [medkoo.com]
- 3. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
